molecular formula C7H10N3NaO6S B1665336 Avibactam Sodium CAS No. 396731-20-7

Avibactam Sodium

Cat. No.: B1665336
CAS No.: 396731-20-7
M. Wt: 287.23 g/mol
InChI Key: RTCIKUMODPANKX-JBUOLDKXSA-M
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Description

Avibactam sodium is an organic sodium salt that is the monosodium salt of avibactam. Used in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor, an antibacterial drug and an antimicrobial agent. It contains an avibactam(1-).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 approved and 1 investigational indication.
See also: this compound;  ceftazidime (component of).

Properties

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTCIKUMODPANKX-JBUOLDKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701027694
Record name Avibactam sodium
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Molecular Weight

287.23 g/mol
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CAS No.

396731-20-7, 1192491-61-4
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Record name Avibactam sodium [USAN]
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Record name Avibactam sodium
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Record name Avibactam sodium
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Foundational & Exploratory

avibactam sodium mechanism of action on beta-lactamases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Avibactam Sodium on Beta-Lactamases

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of partner β-lactam antibiotics against a broad spectrum of bacteria producing serine β-lactamases.[1][2][3] Unlike traditional inhibitors like clavulanic acid, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[4][5] This structural distinction underpins its unique mechanism of action and its ability to inhibit a wide range of Ambler class A, class C, and some class D β-lactamases.[2][3][6][7] This guide provides a detailed examination of the molecular mechanism of avibactam, supported by quantitative kinetic data, experimental methodologies, and visual diagrams for researchers and drug development professionals.

Core Mechanism of Action: A Reversible Covalent Inhibition

The inhibitory action of avibactam is a multi-step process characterized by covalent bond formation and slow, reversible recyclization.[2][3][8] This mechanism allows it to effectively sequester β-lactamase enzymes without being permanently consumed through hydrolysis, a key differentiator from many β-lactam-based inhibitors.[9][10]

The process can be summarized in three key stages:

  • Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-like complex (E·I). This initial interaction positions the inhibitor for the subsequent chemical reaction.

  • Covalent Acylation (Carbamylation): The catalytic serine residue (e.g., Ser70 in the Ambler numbering scheme) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea moiety.[10][11] This attack leads to the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme complex.[4][9]

  • Deacylation and Reversibility: Unlike the acyl-enzyme intermediates formed with β-lactam inhibitors, which often undergo hydrolysis or fragmentation, the avibactam-enzyme complex is remarkably stable.[7][10] Deacylation occurs not through hydrolysis but via a slow recyclization reaction where the covalent bond is broken, and the intact, active avibactam molecule is released.[2][8][12] This reversibility means a single avibactam molecule can potentially inhibit multiple enzyme molecules.

This unique covalent but reversible mechanism results in a prolonged residence time of the inhibitor on the enzyme, effectively preventing the hydrolysis of the partner β-lactam antibiotic.[7]

G E_I β-Lactamase (E) + Avibactam (I) EI_complex Non-covalent Enzyme-Inhibitor Complex (E·I) E_I->EI_complex EI_covalent Covalent Acyl-Enzyme (Carbamoyl) Intermediate (E-I*) EI_complex->EI_covalent EI_covalent->E_I Deacylation (k₋₂) (Slow Recyclization)

Caption: Overall inhibitory pathway of avibactam. (Within 100 characters)

avibactam Avibactam complex Acyl-Enzyme Intermediate (Ser-O-C(=O)-Avibactam) avibactam->complex Acylation (Covalent Bond Formation) enzyme Active Site Serine (Ser-OH) enzyme->complex complex->avibactam Deacylation (Recyclization)

Caption: Covalent modification of the enzyme active site. (Within 100 characters)

Quantitative Data: Inhibition Kinetics

The efficacy of avibactam varies across different β-lactamase classes and specific enzymes. The key kinetic parameters are the acylation efficiency (often expressed as the second-order rate constant, k₂/Kᵢ) and the deacylation rate (k₋₂ or k_off). A high acylation efficiency indicates rapid inactivation of the enzyme, while a low deacylation rate signifies a long duration of inhibition.

β-Lactamase ClassEnzymeAcylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹)Deacylation Rate (k₋₂, s⁻¹)Half-life (t½) of Acyl-Enzyme Complex
Class A CTX-M-151.0 x 10⁵[13]2.9 x 10⁻⁴40 minutes[13]
KPC-28.8 x 10³[13]1.4 x 10⁻⁴82 minutes[13]
TEM-11.1 x 10⁵7.5 x 10⁻⁴16 minutes[12]
Class C E. cloacae P99 AmpC5.1 x 10³[13]3.8 x 10⁻⁵300 minutes[13]
P. aeruginosa PAO1 AmpC2.5 x 10³[13]1.9 x 10⁻³6 minutes[13]
Class D OXA-482.6 x 10³[13]2.3 x 10⁻⁵500 minutes[13]
OXA-101.1 x 10¹[13]< 1.5 x 10⁻⁶>5 days[7][13]

Note: Kinetic values can vary based on experimental conditions. The data presented are compiled from the cited literature for comparative purposes.[7][12][13]

Experimental Protocols

The characterization of avibactam's mechanism of action relies on several key experimental techniques.

Enzyme Inhibition Kinetics (Spectrophotometric Assay)

This method is used to determine the rates of acylation and deacylation.

  • Principle: The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by a β-lactamase results in a measurable color change. The rate of this color change is proportional to the enzyme's activity. By monitoring the decrease in the rate of nitrocefin hydrolysis in the presence of avibactam, the kinetics of enzyme inhibition can be determined.

  • Methodology for Acylation (k₂/Kᵢ):

    • Reactions are typically performed at 37°C in a sodium phosphate buffer (pH 7.0). For OXA enzymes, sodium bicarbonate is often added.[13]

    • A fixed, low concentration of the purified β-lactamase enzyme (e.g., 0.02-0.08 nM) is mixed with varying concentrations of avibactam in a cuvette.[13]

    • The reaction is initiated by adding nitrocefin, and the change in absorbance (e.g., at 490 nm) is monitored over time using a spectrophotometer.[13][14]

    • The observed pseudo-first-order rate constant (k_obs) for enzyme inactivation is determined for each avibactam concentration.

    • The second-order rate constant for acylation (k₂/Kᵢ) is calculated from the slope of a linear plot of k_obs versus the avibactam concentration.[13]

  • Methodology for Deacylation (k_off):

    • The enzyme is incubated with a sufficient concentration of avibactam to achieve complete acylation.[13]

    • The enzyme-inhibitor mixture is then rapidly diluted (e.g., >4000-fold) to prevent further acylation.[13]

    • The return of enzymatic activity is monitored over time by periodically measuring the rate of nitrocefin hydrolysis.

    • The deacylation rate constant (k_off) is determined by fitting the data of activity recovery over time to a first-order equation.[12]

Mass Spectrometry (MS)

MS is used to confirm the covalent nature of the inhibition and to assess the stability of the acyl-enzyme complex.

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of proteins. Covalent binding of avibactam (molecular weight ~265 Da) to a β-lactamase will result in a predictable mass increase in the enzyme.

  • Methodology:

    • Purified β-lactamase is incubated with avibactam at 37°C.[13]

    • At various time points, aliquots of the reaction mixture are taken. The protein may be separated from unbound inhibitor by ultrafiltration.[13]

    • The samples are analyzed by direct infusion ESI-MS or LC-MS.[5][13]

    • The resulting mass spectra are analyzed to detect the mass of the native enzyme and the mass of the acyl-enzyme adduct (Enzyme + 264 Da).[15]

    • By monitoring the relative abundance of the acylated and unacylated enzyme forms over an extended period (e.g., 24-32 hours), the stability of the complex and the potential formation of degradation products can be assessed.[13]

X-ray Crystallography

This technique provides high-resolution structural information on how avibactam binds within the enzyme's active site.

  • Principle: By crystallizing the β-lactamase in complex with avibactam and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise atomic arrangement of the enzyme and the bound inhibitor.

  • Methodology:

    • Purified β-lactamase enzyme is incubated with avibactam to form the covalent complex.[11]

    • The enzyme-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion in a hanging-drop setup.[11]

    • Suitable crystals are exposed to a high-intensity X-ray beam.

    • The resulting diffraction pattern is used to solve the crystal structure.

    • The final structure reveals the specific amino acid residues that interact with avibactam, the conformation of the bound inhibitor after ring-opening, and the covalent linkage to the active site serine.[2][11]

Conclusion

Avibactam employs a sophisticated and efficient mechanism of covalent, reversible inhibition to neutralize a broad range of serine β-lactamases. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow deacylation process that regenerates the intact inhibitor, distinguishes it from previous generations of β-lactamase inhibitors.[2][8][10] Understanding this core mechanism, supported by robust kinetic and structural data, is crucial for optimizing its clinical use and for the development of next-generation inhibitors to combat evolving antibiotic resistance.

References

Avibactam Sodium: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance mediated by serine β-lactamases. Its novel diazabicyclooctane (DBO) structure and unique reversible covalent mechanism of inhibition have restored the efficacy of partner β-lactams against a wide range of pathogens producing Class A, C, and some Class D enzymes.[1] This document provides an in-depth analysis of the structure-activity relationships (SAR) of avibactam, detailing the roles of its key chemical moieties. It includes a summary of quantitative kinetic data, detailed experimental protocols for assessing inhibitor activity, and visualizations of its mechanism and SAR principles.

Introduction and Mechanism of Action

Avibactam is a potent, broad-spectrum inhibitor of serine β-lactamases, enzymes that are a primary cause of resistance to β-lactam antibiotics in Gram-negative bacteria.[2] Unlike traditional inhibitors like clavulanic acid or tazobactam, avibactam does not possess a β-lactam core.[3] Instead, it is built on a diazabicyclo[3.2.1]octanone scaffold.[4]

The inhibitory mechanism is a key differentiator. Avibactam covalently binds to the catalytic serine residue in the β-lactamase active site, forming a stable carbamoyl-enzyme intermediate.[4][5] This process involves the opening of avibactam's five-membered ring.[3] Crucially, this reaction is reversible; the inhibitor is slowly released, regenerating both the active enzyme and intact, functional avibactam, which can then inhibit another enzyme molecule.[3][6] This recycling contrasts with β-lactam-based inhibitors, which are hydrolyzed and destroyed in the process.[6] This mechanism confers potent activity against Class A (e.g., KPC, CTX-M), Class C (e.g., AmpC), and certain Class D (e.g., OXA-48) β-lactamases.[1][7]

G cluster_main Avibactam Reversible Inhibition Pathway E_I Enzyme (E) + Avibactam (I) EI Non-Covalent Complex (E•I) E_I->EI k_on EI->E_I k_off EI_star Covalent Carbamoyl-Enzyme Intermediate (E-I*) EI->EI_star k_acyl (Acylation) Ring Opening recycled Regenerated E + I EI_star->recycled k_deacyl (Deacylation) Recycling

Caption: Reversible covalent inhibition mechanism of avibactam.

Core Structure-Activity Relationships (SAR)

The inhibitory potency and broad spectrum of avibactam are dictated by specific structural features that mimic the transition state of a β-lactam substrate.

  • Diazabicyclo[3.2.1]octanone (DBO) Scaffold: This rigid core structure is fundamental. It correctly positions the key functional groups within the β-lactamase active site, resembling the tetrahedral intermediate formed during β-lactam hydrolysis.[4]

  • N-Sulfate Group: The sulfate moiety at the N6 position is critical for activity. It acts as a bioisostere for the C3/C4 carboxylate of penicillins and cephalosporins, serving as a primary recognition element that anchors the inhibitor into the active site through interactions with conserved residues.[2] Prodrug strategies that mask this group to improve oral bioavailability require in-vivo cleavage to regenerate the active sulfate, underscoring its essential nature.[8]

  • C2-Carboxamide Group: This side chain provides additional interactions within the active site, mimicking the R1 side chain of many β-lactam antibiotics.[2] It forms crucial hydrogen bonds with active site residues like Asn132 and Ser130 (in Class A enzymes), contributing to binding affinity.[5] This position is also a key site for synthetic modification to create novel analogs with altered target profiles, such as those targeting mycobacterial enzymes.[9]

  • Urea Moiety (C7-Carbonyl): The carbonyl group at position 7 is the "warhead" of the inhibitor. It is highly electrophilic and is attacked by the nucleophilic catalytic serine (e.g., Ser70) of the β-lactamase.[5] This attack leads to the opening of the five-membered ring and the formation of the stable, covalent carbamoyl-enzyme adduct.[4]

G cluster_sar Avibactam Core SAR core Avibactam Core DBO Scaffold sulfate N-Sulfate Group - Mimics β-lactam carboxylate - Anchors in active site - Essential for recognition core:f1->sulfate Positions inhibitor carboxamide C2-Carboxamide - H-bonding with residues - Mimics R1 side-chain - Site for analog synthesis core:f1->carboxamide Provides specificity urea C7-Carbonyl (Urea) - Electrophilic 'warhead' - Attacked by catalytic Serine - Forms covalent bond core:f1->urea Enables covalent reaction

Caption: Logical relationships of avibactam's key structural features.

Quantitative Inhibitory Activity

The efficacy of avibactam varies across different β-lactamase classes, with inhibition being most efficient against Class A and C enzymes and less so against Class D enzymes.[7] Kinetic parameters provide a quantitative measure of this activity. The acylation efficiency (k₂/Kᵢ) represents the rate of covalent bond formation, while the deacylation rate (k_off) reflects the stability of the covalent complex.

Table 1: Kinetic Parameters of Avibactam Against Key β-Lactamases

Enzyme Class Enzyme Example Source Organism Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) Deacylation Rate (k_off) (s⁻¹)
Class A CTX-M-15 E. coli 1.0 x 10⁵ 2.5 x 10⁻⁴
Class A KPC-2 K. pneumoniae 8.3 x 10³ 1.1 x 10⁻⁵
Class C AmpC E. cloacae 2.3 x 10³ 2.3 x 10⁻⁵
Class C AmpC P. aeruginosa 1.7 x 10³ 2.5 x 10⁻⁵
Class D OXA-48 K. pneumoniae 1.1 x 10³ 1.1 x 10⁻⁴
Class D OXA-10 P. aeruginosa 1.1 x 10¹ 1.6 x 10⁻⁶

Data sourced from Ehmann et al., 2013.[7][10]

Table 2: 50% Inhibitory/Effective Concentrations (IC₅₀/EC₅₀) of Avibactam

Enzyme Target IC₅₀ / EC₅₀ (nM) Notes
TEM-1 (Class A) 3 - 170 Range observed across studies.[11]
KPC-2 (Class A) 3 - 170 Similar range to TEM-1.[11]
P99 (Class C) 3 - 170 Effective against Class C enzymes.[11]
FAR-1 (Class A) 60 From Nocardia farcinica.[12]

Note: IC₅₀/EC₅₀ values can vary based on assay conditions.

Experimental Protocols

Protocol for Determination of Enzyme Kinetic Parameters (k₂/Kᵢ and k_off)

This protocol outlines a typical method for measuring the acylation and deacylation rates of avibactam against a target β-lactamase using a chromogenic substrate.

Materials:

  • Purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2).

  • Avibactam sodium salt of known concentration.

  • Chromogenic substrate (e.g., Nitrocefin or CENTA).

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl).

  • 96-well microplate and a temperature-controlled spectrophotometer.

Methodology:

  • Preparation: Prepare serial dilutions of avibactam in the reaction buffer. Keep all enzyme and inhibitor solutions on ice.

  • Acylation Rate (k₂/Kᵢ) Measurement:

    • To wells of a microplate, add the reaction buffer and a fixed concentration of the β-lactamase enzyme.

    • Add varying concentrations of avibactam to the wells.

    • Initiate the reaction by adding a saturating concentration of nitrocefin.

    • Immediately monitor the change in absorbance (at 486 nm for nitrocefin) over time. The rate of hydrolysis will decrease as the enzyme is inactivated.

    • The observed rate of inactivation (k_obs) at each avibactam concentration is determined by fitting the progress curves to a first-order equation.

    • The acylation efficiency (k₂/Kᵢ) is calculated from the slope of the linear plot of k_obs versus avibactam concentration.

  • Deacylation Rate (k_off) Measurement:

    • Incubate a high concentration of the enzyme with a molar excess of avibactam to ensure complete formation of the covalent complex.

    • Remove excess, unbound avibactam via rapid dilution (e.g., 100-fold or more) into a fresh reaction buffer containing the nitrocefin substrate.

    • Monitor the return of enzymatic activity over an extended period (minutes to hours) as the intact avibactam slowly dissociates from the enzyme.

    • The rate of activity return corresponds to the deacylation rate constant (k_off), determined by fitting the data to a first-order recovery equation.

G cluster_workflow Workflow: Enzyme Kinetic Analysis A 1. Reagent Preparation (Enzyme, Avibactam, Nitrocefin, Buffer) B 2. Enzyme-Inhibitor Incubation (Varying [Avibactam]) A->B C 3. Reaction Initiation (Add Nitrocefin Substrate) B->C D 4. Data Acquisition (Monitor Absorbance vs. Time) C->D E 5. Parameter Calculation (Fit progress curves) D->E F Result: k₂/Kᵢ and k_off values E->F

Caption: Experimental workflow for determining avibactam kinetic parameters.
Protocol for Checkerboard Assay (MIC Determination)

This assay is used to determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with avibactam against a bacterial strain.

Materials:

  • Bacterial isolate suspension adjusted to 0.5 McFarland standard.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of the β-lactam antibiotic (e.g., ceftazidime) and avibactam.

  • 96-well microplates.

Methodology:

  • Plate Preparation: Prepare a two-dimensional array in a 96-well plate. Serially dilute the β-lactam antibiotic along the x-axis and serially dilute avibactam along the y-axis in CAMHB. This creates a matrix of unique antibiotic/inhibitor concentration combinations.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension into CAMHB and add it to each well of the plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the β-lactam antibiotic that, at a specific avibactam concentration (often fixed at 4 µg/mL for reporting), completely inhibits visible bacterial growth.[13]

Conclusion

The structure-activity relationship of avibactam is well-defined, with its DBO scaffold, N-sulfate, and C2-carboxamide groups all playing critical roles in its potent, broad-spectrum inhibitory activity. Its unique reversible mechanism of action conserves the inhibitor and contributes to its high efficacy. The quantitative kinetic and microbiological data confirm its potent inhibition of key resistance enzymes like KPC and AmpC. Understanding these fundamental SAR principles is crucial for the rational design of next-generation β-lactamase inhibitors to address the ongoing challenge of antimicrobial resistance.

References

The Core Biochemical Pathways Affected by Avibactam Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the fight against multidrug-resistant Gram-negative bacteria.[1][2] Its primary function is to restore the efficacy of β-lactam antibiotics by inactivating a broad spectrum of β-lactamase enzymes, which are the primary mechanism of resistance for many bacterial pathogens.[2][3] This technical guide provides a comprehensive overview of the core biochemical pathways affected by avibactam, presenting detailed quantitative data, experimental protocols, and visual representations of its mechanism of action.

Primary Mechanism of Action: Inhibition of β-Lactamases

Avibactam's principal biochemical role is the inhibition of serine β-lactamases, which are enzymes that hydrolyze and inactivate β-lactam antibiotics.[2][3] It is effective against Ambler Class A, Class C, and some Class D β-lactamases.[2][3] Unlike traditional β-lactamase inhibitors, avibactam features a unique diazabicyclooctane core and does not possess a β-lactam ring itself.[1][3]

The inhibitory action of avibactam is a covalent but reversible process.[3][4] The mechanism involves the nucleophilic attack by the active site serine of the β-lactamase on the carbonyl group of avibactam's urea moiety. This leads to the opening of the avibactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3][5] This acylation step effectively inactivates the β-lactamase, preventing it from degrading its β-lactam antibiotic partner.[6][7] A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, a process known as deacylation.[5][8]

G cluster_0 Periplasmic Space Avibactam Avibactam Beta-lactamase Beta-lactamase Avibactam->Beta-lactamase Covalent Acylation Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Beta-lactamase->Acyl-Enzyme Intermediate Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactamase->Beta-lactam Antibiotic Hydrolysis (Inhibited by Avibactam) Acyl-Enzyme Intermediate->Avibactam Reversible Deacylation PBP Penicillin-Binding Protein (PBP) Beta-lactam Antibiotic->PBP Inhibition Cell Wall Synthesis Bacterial Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Mechanism of Avibactam action.

Secondary Mechanism: Interaction with Penicillin-Binding Proteins (PBPs)

While primarily a β-lactamase inhibitor, avibactam also exhibits a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs).[9][10] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[11][12] By binding to PBPs, β-lactam antibiotics inhibit cell wall synthesis, leading to cell lysis.[11][13]

Avibactam has been shown to covalently bind to certain bacterial PBPs, which may account for its limited intrinsic antibacterial activity.[9][14] This binding is selective, with avibactam primarily targeting PBP2 in several Gram-negative and Gram-positive species.[14][15] This interaction, although weaker than that of many dedicated β-lactam antibiotics, contributes to the overall antibacterial effect when used in combination therapy.

G cluster_0 Bacterial Cell Wall Synthesis Pathway UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid II Lipid II UDP-MurNAc-pentapeptide->Lipid II Translocase Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylase (PBP) Cross-linked Peptidoglycan Mature, Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase (PBP) Avibactam Avibactam Avibactam->Nascent Peptidoglycan Inhibits Transpeptidation

Avibactam's effect on cell wall synthesis.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of avibactam with β-lactamases and PBPs.

Table 1: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases

β-LactamaseAmbler Classk2/Ki (M-1s-1)koff (min-1)Reference
CTX-M-15A1.0 x 105-[16]
KPC-2A--[16]
TEM-1A-0.045[5]
Enterobacter cloacae AmpCC--[16]
Pseudomonas aeruginosa AmpCC--[16]
OXA-10D1.1 x 101-[16]
OXA-48D--[16]

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Table 2: IC50 Values for Avibactam Binding to Penicillin-Binding Proteins (PBPs)

Bacterial SpeciesPBP TargetIC50 (µg/mL)Reference
Escherichia coliPBP20.92[14][15]
Pseudomonas aeruginosaPBP21.1[14][15]
Haemophilus influenzaePBP23.0[14][15]
Staphylococcus aureusPBP251[14][15]
Streptococcus pneumoniaePBP38.1[14][15]

Experimental Protocols

PBP Binding Assay

This protocol is based on the methodology described in the literature for assessing the binding of avibactam to bacterial PBPs.[9][15]

Objective: To determine the 50% inhibitory concentration (IC50) of avibactam for various PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound

  • Bocillin FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Prepare serial dilutions of avibactam in PBS.

  • Incubate the bacterial membrane preparations with the different concentrations of avibactam for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Add Bocillin FL to the mixture and incubate for a further period (e.g., 10 minutes) to label the PBPs that have not been bound by avibactam.

  • Stop the labeling reaction by adding a sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • Quantify the fluorescence intensity of the PBP bands.

  • Calculate the IC50 value by plotting the percentage of PBP labeling against the concentration of avibactam and fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of avibactam against β-lactamases.[5][17]

Objective: To measure the inhibitory kinetics (e.g., IC50, Ki) of avibactam against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Assay buffer (e.g., PBS or Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of avibactam in the assay buffer.

  • In a microplate, pre-incubate the β-lactamase enzyme with the different concentrations of avibactam for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • Determine the initial reaction velocities for each avibactam concentration.

  • Calculate the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the avibactam concentration. Further kinetic parameters like Ki can be determined by applying appropriate enzyme kinetic models.

G cluster_0 Experimental Workflow: PBP Binding Assay Prep Prepare serial dilutions of Avibactam Incubate1 Incubate bacterial membranes with Avibactam Prep->Incubate1 Add Add Bocillin FL (fluorescent penicillin) Incubate1->Add Incubate2 Incubate to label unbound PBPs Add->Incubate2 Stop Stop reaction and prepare for electrophoresis Incubate2->Stop Run Run SDS-PAGE Stop->Run Visualize Visualize and quantify fluorescence Run->Visualize Calculate Calculate IC50 Visualize->Calculate

Workflow for PBP binding assay.

Resistance Mechanisms

Bacteria can develop resistance to ceftazidime-avibactam through several mechanisms. These include mutations in the genes encoding β-lactamases, which can alter the enzyme's structure and reduce avibactam's binding affinity.[18][19] Additionally, overexpression of efflux pumps, which can actively transport the antibiotic combination out of the bacterial cell, and modifications to outer membrane proteins that reduce drug permeability, can also contribute to resistance.[18][20][21]

Conclusion

This compound's multifaceted mechanism of action, primarily through potent, reversible inhibition of a wide range of serine β-lactamases and secondarily through interaction with PBPs, makes it a critical component in combating antibiotic resistance. Understanding these underlying biochemical pathways is essential for the continued development of novel antibacterial strategies and for optimizing the clinical use of this important therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working in this vital area.

References

Early-Stage In Vitro Evaluation of Avibactam Sodium Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium is a novel, non-β-lactam β-lactamase inhibitor that has demonstrated significant potential in restoring the efficacy of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, involving reversible covalent inhibition of a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes, has positioned it as a critical component in combating antimicrobial resistance.[3][4][5][6] This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of Avibactam's efficacy, complete with experimental protocols, data presentation, and visual workflows to aid researchers in this field.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam's inhibitory action is distinct from traditional β-lactamase inhibitors. It forms a covalent bond with the serine residue in the active site of the β-lactamase enzyme. However, this bond is reversible, allowing Avibactam to be released intact, a process known as deacylation.[4][7] This reversible nature contributes to its sustained activity against a wide array of β-lactamases.

cluster_0 Periplasmic Space E Free β-Lactamase (e.g., TEM-1, CTX-M-15, KPC-2, AmpC) EI Non-covalent Enzyme-Inhibitor Complex E->EI Hydrolyzed_BL Hydrolyzed (Inactive) β-Lactam E->Hydrolyzed_BL Hydrolysis E_Acyl Covalent Acyl-Enzyme Complex (Inhibited) EI->E_Acyl k2 (Acylation) Ring Opening E_Acyl->EI k-2 (Deacylation) Ring Closing (Recyclization) A Avibactam A->EI k1 (Association) BL β-Lactam Antibiotic (e.g., Ceftazidime) BL->E start Start prep_plates Prepare serial dilutions of β-lactam in 96-well plate start->prep_plates add_avi Add fixed concentration of Avibactam (e.g., 4 µg/mL) to each well prep_plates->add_avi prep_inoculum Prepare bacterial inoculum (0.5 McFarland) and dilute add_avi->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end start Start prep_tubes Prepare culture tubes with β-lactam and Avibactam start->prep_tubes inoculate Inoculate tubes with standardized bacterial suspension prep_tubes->inoculate incubate Incubate with shaking at 37°C inoculate->incubate sampling Withdraw aliquots at various time points incubate->sampling dilute_plate Perform serial dilutions and plate on agar sampling->dilute_plate count Incubate plates and count colonies (CFU/mL) dilute_plate->count plot Plot log10 CFU/mL vs. time count->plot end End plot->end

References

Avibactam Sodium: A Comprehensive Technical Guide to its Spectrum of Activity Against Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that has significantly enhanced the therapeutic utility of β-lactam antibiotics, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the spectrum of activity of avibactam, primarily in combination with ceftazidime, against a wide range of clinically relevant bacterial isolates. It includes quantitative susceptibility data, detailed experimental protocols for in vitro testing, and visualizations of the underlying mechanism of action and experimental workflows. Avibactam restores the activity of ceftazidime against many ceftazidime- and carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa.[2]

Mechanism of Action

Avibactam's primary mechanism of action is the inhibition of a broad spectrum of β-lactamase enzymes, which are the main cause of resistance to β-lactam antibiotics in Gram-negative bacteria.[3] It is effective against Ambler class A, class C, and some class D serine β-lactamases.[3][4] This includes extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[2] However, avibactam is not active against metallo-β-lactamases (MBLs) from Ambler class B.[1]

A key feature of avibactam is its unique, reversible covalent mechanism of inhibition.[5][6] Avibactam forms a covalent bond with the serine residue in the active site of the β-lactamase, inactivating the enzyme.[2] Unlike other β-lactamase inhibitors that are hydrolyzed after binding, the bond between avibactam and the enzyme can be slowly reversed, releasing the intact avibactam molecule.[7] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.

Avibactam_Mechanism_of_Action cluster_beta_lactamase Beta-Lactamase Enzyme cluster_avibactam Avibactam cluster_inhibition Inhibition Process Active_Site Active Site (Serine Residue) Acylation Covalent Acylation (Ring Opening) Active_Site->Acylation Forms Acyl-Enzyme Intermediate Avibactam_Molecule Avibactam Avibactam_Molecule->Active_Site Binding Deacylation Slow Reversible Deacylation Acylation->Deacylation Recyclization Deacylation->Active_Site Regenerates Active Enzyme and Intact Avibactam

Caption: Mechanism of reversible covalent inhibition of β-lactamase by avibactam.

Spectrum of Activity: Quantitative Data

The in vitro activity of ceftazidime-avibactam has been extensively studied against a wide range of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates for key pathogens.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

Organism (Resistance Phenotype)Number of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleReference(s)
All Enterobacterales36,380-->99.9[5]
Multidrug-Resistant (MDR)2,9530.25199.2[5]
Extensively Drug-Resistant (XDR)4480.5297.8[5]
Carbapenem-Resistant (CRE)5130.5297.5[5]
Carbapenemase-Negative CRE45--100[8][9]
Klebsiella pneumoniae (ceftriaxone-nonsusceptible)1,063---[5]
KPC-producing Enterobacterales-≤1299.3[10]
OXA-48-like-producing Enterobacterales-≤1299.3[10]
NDM-producing Enterobacterales->128>1280[10]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Organism (Resistance Phenotype)Number of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleReference(s)
All P. aeruginosa7,8682497.1[5]
Multidrug-Resistant (MDR)1,56241686.5[11]
Meropenem-Nonsusceptible1,47141687.2[11]
Meropenem, Piperacillin-tazobactam, and Ceftazidime-Nonsusceptible628--71.8[5]
AmpC Hyperproducing---76.1 (increased from 10.9 with ceftazidime alone)[12][13]

Experimental Protocols

The determination of the in vitro activity of avibactam in combination with a β-lactam antibiotic is primarily achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam. For testing, a fixed concentration of avibactam (typically 4 µg/mL) is often used.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plates: 96-well plates are used.

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of ceftazidime in CAMHB containing a fixed concentration of avibactam (4 µg/mL) in the wells of the microdilution plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam.

  • Agar Medium: Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

2. Procedure:

  • Plate Preparation: Add appropriate volumes of the antimicrobial stock solution to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension (approximately 10⁴ CFU per spot).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Time-Kill Assay

This dynamic method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare stock solutions of the test agents.

  • Growth Medium: CAMHB is typically used.

  • Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Procedure:

  • Experimental Setup: Add the antimicrobial agent(s) at desired concentrations to flasks containing the bacterial suspension in CAMHB. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Antimicrobial_Susceptibility_Testing_Workflow Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Method_Choice Select Susceptibility Testing Method Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution MIC Determination Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution MIC Determination Time_Kill Time-Kill Assay Method_Choice->Time_Kill Dynamic Activity Serial_Dilution_Broth Prepare Serial Dilutions in Broth Broth_Microdilution->Serial_Dilution_Broth Serial_Dilution_Agar Prepare Serial Dilutions in Agar Agar_Dilution->Serial_Dilution_Agar Time_Course_Setup Set up Time-Course Experiment Time_Kill->Time_Course_Setup Inoculate_Plates_Broth Inoculate Microplate Wells Serial_Dilution_Broth->Inoculate_Plates_Broth Inoculate_Plates_Agar Spot Inoculate Agar Plates Serial_Dilution_Agar->Inoculate_Plates_Agar Incubate_Sample Incubate and Sample at Time Points Time_Course_Setup->Incubate_Sample Incubate Incubate Plates (16-20h at 35°C) Inoculate_Plates_Broth->Incubate Inoculate_Plates_Agar->Incubate Determine_CFU Determine Viable Cell Count (CFU/mL) Incubate_Sample->Determine_CFU Read_MIC_Broth Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC_Broth Read_MIC_Agar Read MIC (Lowest Concentration with No Colony Growth) Incubate->Read_MIC_Agar End_MIC End: Report MIC Value Read_MIC_Broth->End_MIC Read_MIC_Agar->End_MIC Plot_Data Plot Log10 CFU/mL vs. Time Determine_CFU->Plot_Data End_Time_Kill End: Report Bactericidal/Bacteriostatic Activity Plot_Data->End_Time_Kill

Caption: Generalized experimental workflow for antimicrobial susceptibility testing.

Conclusion

Avibactam sodium, in combination with ceftazidime, demonstrates a broad and potent spectrum of activity against a wide range of clinically significant Gram-negative bacteria, including many multidrug-resistant isolates. Its unique reversible covalent inhibition of key β-lactamases provides a critical therapeutic option in an era of increasing antimicrobial resistance. The standardized in vitro testing methodologies outlined in this guide are essential for the accurate determination of its activity and for guiding appropriate clinical use. Continued surveillance and research are necessary to monitor for the emergence of resistance and to further optimize the use of this important antimicrobial agent.

References

initial characterization of Avibactam Sodium as a beta-lactamase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Characterization of Avibactam Sodium as a β-Lactamase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Structurally, it belongs to the diazabicyclooctanone (DBO) class and operates through a unique mechanism of covalent but reversible inhibition.[1][2] This allows it to effectively inactivate a broad spectrum of serine β-lactamases, including Ambler Class A (such as KPC and other ESBLs), Class C (AmpC), and some Class D enzymes (like OXA-48).[3][4][5] Unlike traditional β-lactam-based inhibitors, its reaction is not a terminal hydrolysis event; instead, the intact inhibitor is slowly released, enabling it to inhibit multiple enzyme molecules.[1][6] When combined with β-lactam antibiotics susceptible to these enzymes, such as ceftazidime, avibactam restores their potent bactericidal activity against many multidrug-resistant pathogens.[7][8] This technical guide provides a detailed overview of the initial characterization of Avibactam, summarizing its inhibitory kinetics, spectrum of activity, and the key experimental methodologies used in its evaluation.

Mechanism of Action

Avibactam's inhibitory mechanism is a key differentiator from earlier inhibitors like clavulanic acid or tazobactam. It involves a two-step process:

  • Acylation: Avibactam forms a covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase enzyme. This step opens the DBO ring of avibactam.[3][4]

  • Reversible Deacylation: Unlike other inhibitors that undergo hydrolysis and permanent inactivation, the avibactam acyl-enzyme complex is stable but the reaction is slowly reversible.[2][6] Deacylation results in the regeneration of the intact, active avibactam molecule, which can then inhibit another β-lactamase enzyme.[1][2]

This reversible covalent mechanism contributes to its high efficiency and broad spectrum of activity.[1]

Avibactam_Mechanism E_I E + I (Enzyme + Avibactam) EI E-I (Non-covalent Complex) E_I->EI k1 (Binding) EI->E_I k-1 (Dissociation) EI_star E-I* (Covalent Acyl-Enzyme) EI->EI_star k2 (Acylation) EI_star->EI k-2 (Deacylation/Recyclization) regenerated E + I (Regenerated) EI_star->regenerated Intact inhibitor released

Caption: Reversible covalent inhibition mechanism of Avibactam.

Quantitative Inhibitory Activity

The efficacy of Avibactam has been quantified against a wide range of clinically relevant β-lactamase enzymes. The data highlight its potent activity against Class A and C enzymes and more moderate activity against Class D enzymes.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Key β-Lactamases
EnzymeAmbler ClassOrganism Sourcek₂/K (M⁻¹s⁻¹)k₋₂ (s⁻¹)IC₅₀ (nM)Reference(s)
CTX-M-15AE. coli1.0 x 10⁵1.1 x 10⁻³3.4 - 29[9][10][11]
KPC-2AK. pneumoniae4.1 x 10³2.3 x 10⁻⁵230 - 910[9][10][11]
TEM-1AE. coli--Potent[6][12]
P99 AmpCCE. cloacae6.7 x 10³2.0 x 10⁻⁵Moderate[6][9][13]
PAO1 AmpCCP. aeruginosa2.0 x 10³1.1 x 10⁻⁴Moderate[6][9]
OXA-10DP. aeruginosa1.1 x 10¹1.5 x 10⁻⁶-[9][10]
OXA-48DK. pneumoniae3.2 x 10²1.1 x 10⁻⁴-[9][10]
Note: IC₅₀ values can vary based on experimental conditions. "Potent" and "Moderate" are qualitative descriptors from sources where specific values were not provided in the primary kinetic studies.
Table 2: In Vitro Antimicrobial Activity of Ceftazidime-Avibactam

Avibactam is used at a fixed concentration of 4 µg/mL.

Organism Group Drug Resistance Profile MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) % Susceptible Reference(s)
Enterobacteriaceae (All) - 0.25 0.5 >99.9 [14]
Enterobacteriaceae Carbapenem-Resistant (CRE) 0.5 2.0 97.5 [14]
K. pneumoniae ESBL phenotype - - 99.3 [15]
P. aeruginosa (All) - 2.0 4.0 97.1 [14]
P. aeruginosa Meropenem-Nonsusceptible 4.0 16.0 86.5 [14][15]

| P. aeruginosa | Ceftazidime-Nonsusceptible | - | - | 89.6 |[16] |

Experimental Protocols

The characterization of Avibactam involved a series of standardized and novel experimental procedures to determine its biochemical and microbiological properties.

Enzyme Inhibition Kinetics Assay

The kinetic parameters of Avibactam were determined using spectrophotometric assays.

  • Enzyme Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC) were obtained from recombinant expression systems.[6] Enzyme activity and concentration were verified prior to assays.

  • Acylation Rate (k₂/K) Determination:

    • A reporter substrate, such as nitrocefin, which changes color upon hydrolysis, was used.[9][13]

    • The enzyme was mixed with varying concentrations of Avibactam.

    • The hydrolysis of nitrocefin was monitored continuously at 482 nm in a spectrophotometer.[13]

    • The observed pseudo-first-order rate constants (k_obs) were plotted against the Avibactam concentration. For enzymes where saturation was not observed, the slope of this linear plot yields the second-order rate constant for acylation (k₂/K).[9]

  • Deacylation Rate (k₋₂) and Acyl-Enzyme Stability:

    • The enzyme was incubated with a saturating concentration of Avibactam to form the acyl-enzyme complex.

    • The excess, unbound Avibactam was removed via methods like rapid molecular sieve chromatography or centrifugal ultrafiltration.[12][13]

    • The recovery of enzyme activity was monitored over time by taking aliquots and measuring the rate of nitrocefin hydrolysis.[13]

    • The rate of activity recovery corresponds to the deacylation rate constant (k₋₂).

    • Mass spectrometry was also used to directly observe the acyl-enzyme complex and monitor its stability or degradation over time.[10][17]

Kinetics_Workflow start Start purify Purify Recombinant β-Lactamase Enzyme start->purify assay_setup Prepare Assay: Enzyme, Buffer, Nitrocefin purify->assay_setup add_avi Add Varying Concentrations of Avibactam assay_setup->add_avi measure Monitor Nitrocefin Hydrolysis (Spectrophotometry) add_avi->measure plot Plot k_obs vs. [Avibactam] measure->plot calculate Calculate k₂/K (Acylation Efficiency) plot->calculate end End calculate->end InVivo_Logic cluster_0 Resistant Bacterium cluster_1 Therapeutic Agents Bacterium β-Lactamase-Producing Bacterium BLactamase β-Lactamase Enzyme Bacterium->BLactamase produces Ceftazidime Ceftazidime (β-Lactam) BLactamase->Ceftazidime Hydrolyzes Inhibition β-Lactamase Inhibited BLactamase->Inhibition Hydrolysis Ceftazidime Hydrolyzed (Inactive) Ceftazidime->Hydrolysis CellDeath Bacterial Cell Death Ceftazidime->CellDeath Causes gate Ceftazidime->gate Avibactam Avibactam (Inhibitor) Avibactam->BLactamase Inhibits Avibactam->Ceftazidime Protects Inhibition->gate

References

Avibactam's Kinetic Dance with Penicillin-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a non-β-lactam β-lactamase inhibitor, has revolutionized the treatment of infections caused by multidrug-resistant Gram-negative bacteria. While its primary role is the inhibition of a wide range of β-lactamase enzymes, its interaction with penicillin-binding proteins (PBPs), the essential enzymes for bacterial cell wall synthesis, is a critical aspect of its overall microbiological profile. This technical guide provides a comprehensive overview of the binding kinetics of avibactam to PBPs, detailing the experimental methodologies used to elucidate these interactions and presenting the available quantitative data for easy comparison.

Mechanism of Inhibition: A Reversible Covalent Interaction

Unlike the irreversible acylation of PBPs by β-lactam antibiotics, avibactam inhibits these enzymes through a reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the PBP on the carbonyl group of avibactam's diazabicyclooctane core. This leads to the formation of a stable carbamoyl-enzyme complex.[2] However, this complex can undergo a recyclization reaction, leading to the release of intact avibactam, thus rendering the inhibition reversible.[3] Understanding the rates of both the acylation (inactivation) and deacylation (reactivation) is crucial for predicting the efficacy and duration of PBP inhibition.

Quantitative Binding Kinetics

The primary method for quantifying the binding of avibactam to PBPs is a competitive binding assay using a fluorescent penicillin derivative, most commonly Bocillin FL.[4][5] This assay allows for the determination of the 50% inhibitory concentration (IC50), which represents the concentration of avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Summary of Avibactam IC50 Values for Penicillin-Binding Proteins
Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)Reference
Escherichia coliPBP20.92[4]
Pseudomonas aeruginosaPBP21.1[4]
PBP3>128[4]
Haemophilus influenzaePBP23.0[4]
Staphylococcus aureusPBP251[4]
Streptococcus pneumoniaePBP38.1[4]
Klebsiella pneumoniaePBP22[6]

Note: The IC50 values highlight avibactam's preferential binding to PBP2 in several Gram-negative species.

While IC50 values provide a valuable measure of binding affinity, a more detailed kinetic analysis involves the determination of acylation and deacylation rate constants.

Acylation and Deacylation Kinetics

Theoretical studies on the interaction of avibactam with the KPC-2 β-lactamase, which shares mechanistic similarities with PBPs, have provided insights into the rates of acylation and deacylation. The calculated activation barriers for acylation and deacylation were 19.5 kcal/mol and 23.0 kcal/mol, respectively.[1] These values correspond to rate constants of 1.2 x 10⁻¹ s⁻¹ for acylation and 3.9 x 10⁻⁴ s⁻¹ for deacylation.[1] While these values are for a β-lactamase, they provide a framework for understanding the kinetics of avibactam's reversible covalent inhibition. Direct experimental determination of these rate constants for PBPs is an area of ongoing research.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate interpretation and replication of binding kinetic data.

Bocillin FL Competition Assay

This is the most widely used method to determine the binding affinity of avibactam to PBPs.[4][5]

Principle: This assay is based on the competition between a test compound (avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the active site of PBPs. The displacement of Bocillin FL by the test compound results in a decrease in fluorescence, which can be quantified to determine the IC50 value.

Detailed Protocol:

  • Membrane Preparation:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competition Assay:

    • In a microtiter plate or microcentrifuge tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of avibactam for a defined period (e.g., 10 minutes at 30°C).

    • Add a fixed concentration of Bocillin FL (e.g., 100 µM) to each reaction and incubate for a further period (e.g., 20 minutes at 30°C) to allow for competitive binding.[4]

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin FL binding against the logarithm of the avibactam concentration.

    • Determine the IC50 value, the concentration of avibactam that reduces Bocillin FL binding by 50%, by fitting the data to a suitable dose-response curve.

G cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Analysis bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifuge lysed_cells Lysed Cells cell_pellet->lysed_cells Lyse membrane_fraction Membrane Fraction (PBPs) lysed_cells->membrane_fraction Ultracentrifuge membranes_avibactam Membranes + Avibactam membrane_fraction->membranes_avibactam Pre-incubate membranes_bocillin Membranes + Avibactam + Bocillin FL membranes_avibactam->membranes_bocillin Add Bocillin FL sds_page SDS-PAGE membranes_bocillin->sds_page fluorescence Fluorescence Imaging sds_page->fluorescence quantification Quantification fluorescence->quantification ic50 IC50 Determination quantification->ic50

Workflow for Bocillin FL Competition Assay.

Stopped-Flow Fluorometry

Principle: This technique allows for the measurement of rapid kinetic events by rapidly mixing reactants and monitoring the change in a spectroscopic signal, such as fluorescence, over time. For avibactam-PBP interactions, changes in the intrinsic tryptophan fluorescence of the PBP upon binding or the displacement of a fluorescent probe can be monitored.

General Protocol:

  • Sample Preparation:

    • Purify the target PBP.

    • Prepare solutions of the PBP and avibactam in a suitable buffer. The buffer should be degassed to prevent bubble formation.

  • Stopped-Flow Measurement:

    • Load the PBP and avibactam solutions into separate syringes of the stopped-flow instrument.

    • Rapidly mix the solutions and monitor the change in fluorescence intensity over a time course from milliseconds to seconds. The excitation and emission wavelengths will depend on the specific fluorophore being used (intrinsic tryptophan or an extrinsic probe).

  • Data Analysis:

    • The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract observed rate constants (k_obs).

    • By performing the experiment at various avibactam concentrations, the second-order acylation rate constant (k₂/K) and the first-order deacylation rate constant (k_off) can be determined.

G PBP PBP Solution Mixing Rapid Mixing PBP->Mixing Avibactam Avibactam Solution Avibactam->Mixing Detection Fluorescence Detection Mixing->Detection Kinetics Kinetic Trace Detection->Kinetics RateConstants Determine Rate Constants (k_obs, k₂/K, k_off) Kinetics->RateConstants

Stopped-Flow Fluorometry Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (avibactam) to a macromolecule (PBP). This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

General Protocol:

  • Sample Preparation:

    • Purify the target PBP and prepare a solution of known concentration in a suitable buffer.

    • Prepare a solution of avibactam at a significantly higher concentration in the same buffer. Precise concentration determination is critical.

    • Thoroughly degas both solutions.

  • ITC Measurement:

    • Fill the sample cell of the calorimeter with the PBP solution and the injection syringe with the avibactam solution.

    • Perform a series of small, sequential injections of the avibactam solution into the PBP solution while monitoring the heat evolved or absorbed.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of avibactam to PBP.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

G cluster_prep Sample Preparation cluster_measurement ITC Measurement cluster_analysis Data Analysis PBP_sol PBP Solution Known Concentration Titration {Titrate Avibactam into PBP | Monitor Heat Change} PBP_sol->Titration Avi_sol Avibactam Solution Higher Concentration Avi_sol->Titration Raw_data {Raw Data | Heat Spikes} Titration->Raw_data Binding_isotherm Binding Isotherm Raw_data->Binding_isotherm Thermo_params {Thermodynamic Parameters | (Kd, n, ΔH, ΔS)} Binding_isotherm->Thermo_params

Isothermal Titration Calorimetry (ITC) Workflow.

Mass Spectrometry

Principle: Mass spectrometry can be used to confirm the formation of the covalent avibactam-PBP complex and to study its stability. By measuring the mass of the intact protein before and after incubation with avibactam, the addition of the avibactam molecule can be detected.

General Protocol:

  • Complex Formation:

    • Incubate the purified PBP with an excess of avibactam to ensure complete complex formation.

    • Remove excess, unbound avibactam using a desalting column or dialysis.

  • Mass Spectrometry Analysis:

    • Analyze the intact PBP and the avibactam-PBP complex using electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectra to identify the mass shift corresponding to the covalent adduction of avibactam.

  • Stability Studies:

    • To study the stability of the complex and the rate of deacylation, the avibactam-PBP complex can be incubated over a time course, and aliquots can be analyzed by mass spectrometry at different time points to monitor the reappearance of the free PBP.

Conclusion

The interaction of avibactam with PBPs is a crucial component of its antibacterial profile, contributing to its efficacy, particularly in combination with β-lactam antibiotics. While IC50 values provide a foundational understanding of its binding affinity, a deeper dive into the acylation and deacylation kinetics is necessary for a complete picture of its inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate kinetic dance between avibactam and these essential bacterial enzymes. Future research focusing on determining the specific acylation and deacylation rate constants for various PBPs will be invaluable for the development of next-generation β-lactamase inhibitors and antibiotic combination therapies.

References

Theoretical Models of Avibactam Sodium Interaction with β-Lactamase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance.[1][2] Its unique mechanism of action, involving reversible covalent inhibition of a broad spectrum of serine β-lactamases, has been the subject of extensive theoretical and experimental investigation.[3][4][5] This guide provides a comprehensive overview of the theoretical models underpinning the interaction of avibactam with β-lactamase enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. Avibactam is effective against class A, class C, and some class D β-lactamases.[3][4][5][6]

Mechanism of Action: A Reversible Covalent Interaction

Unlike traditional β-lactamase inhibitors, avibactam does not possess a β-lactam ring.[1][2] Its inhibitory activity stems from a diazabicyclooctane (DBO) core.[7] The interaction with serine β-lactamases proceeds through a two-step mechanism:

  • Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of avibactam's five-membered ring. This results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[1][4]

  • Deacylation and Recyclization: This covalent bond is reversible. The ring-opened avibactam can undergo recyclization, leading to the release of the intact inhibitor from the enzyme.[3][4][8] This reversibility allows a single avibactam molecule to inhibit multiple β-lactamase enzymes.[2][8]

This reversible nature distinguishes avibactam from many other β-lactamase inhibitors that form effectively irreversible acyl-enzyme complexes.[8] The stability of the carbamoyl-enzyme complex and the kinetics of acylation and deacylation are crucial determinants of avibactam's efficacy against different β-lactamases.

Quantitative Analysis of Avibactam-β-Lactamase Interactions

The inhibitory potency of avibactam varies across different classes and types of β-lactamases. The following tables summarize key quantitative parameters that characterize these interactions.

Table 1: Kinetic Parameters for Avibactam Inhibition of Class A β-Lactamases

β-Lactamasek2/Ki (M-1s-1)koff (s-1)t1/2 (min)
CTX-M-151.0 x 105[3][6]2.9 x 10-440[6]
KPC-21.3 x 1041.4 x 10-482[6]
TEM-1---
  • k2/Ki : Second-order rate constant for acylation, representing the efficiency of enzyme inactivation.

  • koff : First-order rate constant for deacylation.

  • t1/2 : Half-life for the recovery of enzyme activity.

Table 2: Kinetic Parameters for Avibactam Inhibition of Class C β-Lactamases

β-Lactamasek2/Ki (M-1s-1)koff (s-1)Keq (nM)
P. aeruginosa AmpC1.9 x 103[6]1.9 x 10-3[6]-
E. cloacae P99 AmpC5.1 x 103[9]4 x 10-5[9]7[9]
CHE--2[9]
  • Keq : Equilibrium constant for the overall inhibitory reaction.

Table 3: Kinetic Parameters for Avibactam Inhibition of Class D β-Lactamases

β-Lactamasek2/Ki (M-1s-1)koff (s-1)t1/2
OXA-101.1 x 101[3][6]1.5 x 10-6[6]>5 days[3][6]
OXA-482.6 x 102[6]--

Experimental Protocols

The theoretical models of avibactam's interaction are validated and refined through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by avibactam.

Methodology:

  • Enzyme and Substrate Preparation:

    • Purify the target β-lactamase enzyme to homogeneity.

    • Prepare a stock solution of the chromogenic substrate nitrocefin in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Acylation Rate (k2/Ki) Measurement:

    • Perform assays in a spectrophotometer at a constant temperature (e.g., 25°C).[6]

    • Add a known concentration of the β-lactamase to a cuvette containing buffer and nitrocefin.

    • Initiate the reaction by adding varying concentrations of avibactam.

    • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 482 nm over time.

    • Fit the progress curves to the appropriate kinetic model for slow-binding inhibitors to determine the pseudo-first-order rate constant (kobs).

    • Plot kobs against the avibactam concentration. The slope of this linear plot represents k2/Ki.[6]

  • Deacylation Rate (koff) Measurement:

    • Incubate a high concentration of the β-lactamase with an excess of avibactam to form the covalent complex.

    • Remove excess, unbound avibactam by rapid dilution or size-exclusion chromatography.

    • Monitor the return of enzymatic activity over time by periodically taking aliquots of the complex and measuring the rate of nitrocefin hydrolysis.

    • Fit the data of activity recovery versus time to a first-order equation to determine the deacylation rate constant (koff).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of avibactam binding to β-lactamase.

Methodology:

  • Sample Preparation:

    • Dialyze the purified β-lactamase and avibactam into the same buffer (e.g., 50 mM sodium phosphate, pH 7.0) to minimize heat of dilution effects.

    • Degas all solutions prior to use.

  • ITC Experiment:

    • Load the β-lactamase solution into the sample cell of the calorimeter and the avibactam solution into the injection syringe.

    • Perform a series of injections of avibactam into the enzyme solution while monitoring the heat change.

    • A control experiment involving the injection of avibactam into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from each injection and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[1][10]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase complex.

Methodology:

  • Crystallization:

    • Co-crystallize the purified β-lactamase with avibactam or soak pre-formed apo-enzyme crystals in a solution containing avibactam.[5]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known β-lactamase structure as a search model.

    • Build the model of the avibactam-enzyme complex into the electron density map and refine the structure to obtain a high-resolution model.[5]

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Objective: To model the reaction mechanism of avibactam with β-lactamase at an atomic level.

Methodology:

  • System Setup:

    • Start with the crystal structure of the β-lactamase.

    • Dock avibactam into the active site using molecular docking software.

    • Solvate the complex in a water box with appropriate counter-ions.

  • QM/MM Partitioning:

    • Define the QM region to include the key reacting atoms: avibactam, the active site serine, and other crucial catalytic residues.[11][12]

    • Treat the remainder of the protein and the solvent with a classical force field (MM).

  • Simulation:

    • Perform molecular dynamics (MD) simulations to equilibrate the system.

    • Use an appropriate QM method (e.g., DFT) to calculate the potential energy surface for the acylation and deacylation reactions.

    • Employ enhanced sampling techniques (e.g., metadynamics) to overcome energy barriers and explore the reaction pathway.[11]

  • Analysis:

    • Analyze the simulation trajectories to identify transition states and intermediates and to calculate the activation free energies for each step of the reaction.

Visualizing the Interaction: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the avibactam-β-lactamase interaction and the experimental workflows used to study it.

G Avibactam Inhibition Pathway E_I E + I (Free Enzyme + Avibactam) EI E•I (Non-covalent Complex) E_I->EI Binding (k1) EI->E_I Dissociation (k-1) EI_star E-I* (Covalent Carbamoyl-Enzyme) EI->EI_star Acylation (k2) Ring Opening EI_star->EI Deacylation (k-2) Recyclization

Caption: The reversible covalent inhibition pathway of avibactam.

G Enzyme Kinetics Experimental Workflow cluster_acylation Acylation Rate Measurement cluster_deacylation Deacylation Rate Measurement A1 Prepare Enzyme and Substrate A2 Mix in Spectrophotometer A1->A2 A3 Add Avibactam A2->A3 A4 Monitor Absorbance Change A3->A4 A5 Calculate k_obs A4->A5 A6 Plot k_obs vs. [Avibactam] A5->A6 A7 Determine k2/Ki A6->A7 D1 Form Covalent Complex D2 Remove Excess Avibactam D1->D2 D3 Monitor Activity Recovery D2->D3 D4 Calculate k_off D3->D4

Caption: Workflow for determining kinetic parameters of avibactam inhibition.

G QM/MM Simulation Workflow S1 Start with Crystal Structure S2 Dock Avibactam S1->S2 S3 Solvate and Equilibrate (MD) S2->S3 S4 Define QM/MM Regions S3->S4 S5 Run QM/MM Simulations (with Enhanced Sampling) S4->S5 S6 Analyze Trajectories S5->S6 S7 Calculate Potential Energy Surface and Activation Energies S6->S7

Caption: A typical workflow for QM/MM simulations of the avibactam-β-lactamase interaction.

Conclusion

The theoretical models of avibactam's interaction with β-lactamases, well-supported by extensive experimental data, reveal a sophisticated and unique mechanism of reversible covalent inhibition. This in-depth understanding of the molecular interactions, quantified by kinetic and thermodynamic parameters, is invaluable for the rational design of next-generation β-lactamase inhibitors and for optimizing the clinical use of avibactam-containing antibiotic combinations. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to further investigate these crucial enzyme-inhibitor interactions.

References

Methodological & Application

Preparing Avibactam Sodium Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam Sodium is a non-β-lactam β-lactamase inhibitor crucial in combating antibiotic resistance in Gram-negative bacteria.[1][2] It is often used in combination with β-lactam antibiotics to restore their efficacy against resistant strains.[2] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in microbiological and pharmacological studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1192491-61-4[1][4][5]
Molecular Formula C₇H₁₀N₃NaO₆S[1][4][5]
Molecular Weight 287.23 g/mol [3][5][6][7]
Appearance White to off-white solid/crystalline powder[1][3]
Purity ≥98% (HPLC)[5]

Solubility and Recommended Solvents

The solubility of this compound can vary depending on the solvent and temperature. It is important to use high-purity solvents to avoid degradation of the compound. Table 2 summarizes the reported solubility data.

SolventSolubilitySource(s)
Water ≈10 g/L[1]
2 mg/mL (clear solution)[5]
>140 mg/mL[8]
Soluble (slightly)[]
DMSO (Dimethyl Sulfoxide) 57 mg/mL (198.44 mM)[6]
≥30 mg/mL[8]
5 mg/mL[10]
Soluble (slightly)[4][]
Methanol Soluble (slightly, with heating and sonication)[4][]
PBS (pH 7.2) Approximately 10 mg/mL[10]

Note: The variability in reported water solubility may be due to differences in experimental conditions or the hydration state of the compound. It is recommended to start with a small amount of solvent and gradually add more until the desired concentration is achieved or solubility limits are reached. For most in vitro applications, sterile water, PBS, or DMSO are the recommended solvents. When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[6]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)

  • Sterile, deionized, and pyrogen-free water

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution in certain solvents)

  • Sterile 0.22 µm syringe filters for sterilization

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mg/mL)
  • Preparation: Work in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water (e.g., 0.8 mL) to the tube.

  • Mixing: Gently vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 1 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Aqueous solutions are not recommended to be stored for more than one day.[10]

Protocol for Preparing a DMSO Stock Solution (e.g., 50 mg/mL)
  • Preparation: Work in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 50 mg/mL stock, weigh 50 mg.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store the DMSO stock solution in tightly sealed vials at -20°C.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and its solutions.

FormStorage TemperatureDurationSource(s)
Solid Powder Room Temperature (Sealed in dry conditions)-[4]
4°C (Sealed, away from moisture)-[3]
-10 to -25°C (Desiccated)-[5]
-20°C≥ 4 years[10]
Aqueous Solution -20°C or -80°CShort-term (Not recommended for more than one day)[10]
DMSO Solution -20°CLong-term-
Diluted in Infusion Bags (0.9% NaCl or 5% Dextrose) Room Temperature12 hours[11]
2-8°C24 hours[11]

Note: this compound is hygroscopic. It is essential to store the solid powder in a desiccated environment to prevent moisture absorption. For solutions, especially in aqueous buffers, it is advisable to prepare them fresh before use or store them for very short periods to minimize degradation. Studies on the combination product ceftazidime-avibactam have shown that the stability of avibactam in solution can be limited, with degradation observed over time, especially at higher temperatures.[11][12][13]

Visualization of Workflow and Mechanism of Action

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Avibactam Sodium Powder add_solvent Add Appropriate Solvent weigh->add_solvent Transfer to sterile tube mix Vortex / Sonicate for Complete Dissolution add_solvent->mix adjust_volume Adjust to Final Volume mix->adjust_volume sterilize Filter Sterilize (0.22 µm filter) adjust_volume->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action: Inhibition of β-Lactamase

Avibactam is a β-lactamase inhibitor that protects β-lactam antibiotics from degradation by these enzymes.

G cluster_components Components cluster_interaction Interaction cluster_outcome Outcome beta_lactam_antibiotic β-Lactam Antibiotic inactivation Inactivation of β-Lactam Antibiotic beta_lactam_antibiotic->inactivation antibiotic_efficacy Restored Antibiotic Efficacy beta_lactam_antibiotic->antibiotic_efficacy beta_lactamase β-Lactamase (Bacterial Enzyme) beta_lactamase->inactivation inhibition Inhibition of β-Lactamase beta_lactamase->inhibition avibactam This compound avibactam->inhibition bacterial_resistance Bacterial Resistance inactivation->bacterial_resistance inhibition->antibiotic_efficacy

Caption: Mechanism of action of this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[14][15] If handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.[14][15] In case of contact with eyes or skin, rinse thoroughly with water.[15][16] Consult the Safety Data Sheet (SDS) for detailed safety information.[14][15][16]

References

Application Notes and Protocols for Assessing Avibactam Sodium Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the stability of Avibactam Sodium in various microbiological culture media. Accurate determination of Avibactam's stability is crucial for reliable in vitro susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and overall drug development. The following protocols describe both chromatographic and microbiological methods for stability assessment.

Stability Assessment using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic methods are the gold standard for quantifying the concentration of a drug and its degradation products with high specificity and sensitivity.

Principle

These methods separate Avibactam from other components in the culture medium and potential degradation products based on its physicochemical properties. The concentration is then determined by detecting the molecule using UV absorbance (HPLC) or by its mass-to-charge ratio (LC-MS/MS).

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods for the simultaneous estimation of Ceftazidime and Avibactam.[1][2][3]

1.2.1. Materials and Reagents

  • This compound reference standard

  • Ceftazidime reference standard (if co-assayed)

  • Culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

1.2.2. Chromatographic Conditions

  • Column: Inertsil ODS (5 µm, 4.6 X 150 mm) or equivalent C18 column[2]

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 (v/v)[2]. Another option is a mixed phosphate buffer (pH 4): Acetonitrile (60:40 v/v)[3].

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: PDA detector at 260 nm[1][2]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL

1.2.3. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Spike the culture medium with a known concentration of this compound.

  • Incubate the spiked medium under desired conditions (e.g., 37°C in a shaking incubator).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Perform protein precipitation if the medium contains significant protein levels (e.g., by adding acetonitrile).[4]

  • Centrifuge the sample to pellet any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using the defined HPLC method.

1.2.4. Data Analysis

  • The stability of Avibactam is determined by comparing the peak area of Avibactam at each time point to the peak area at time zero.

  • The percentage of Avibactam remaining is calculated using the formula: (Peak Area at time t / Peak Area at time 0) * 100

Experimental Protocol: LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and specificity, particularly for complex matrices.

1.3.1. Materials and Reagents

  • As per the HPLC protocol.

  • Stable isotope-labeled internal standard for Avibactam (if available) for improved accuracy.

  • Formic acid or ammonium acetate for mobile phase modification.

1.3.2. LC-MS/MS Conditions

  • LC System: An Acquity I-Class UPLC system or equivalent.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex 6500+).[5]

  • Column: A polar-modified C18 column or an amide column.[6]

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile, often with an additive like 0.1% formic acid or 10 mmol/L ammonium acetate.[7]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often more sensitive for Avibactam.[5][6]

  • MRM Transitions: Specific precursor-to-product ion transitions for Avibactam should be monitored. For example, m/z 263.9 → 96.1.[4]

1.3.3. Sample Preparation and Data Analysis

  • Sample preparation and data analysis are similar to the HPLC method, with quantification typically performed using the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary

The stability of this compound can vary based on the specific culture medium, pH, and temperature. A comprehensive study determined the degradation half-life of Avibactam in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

MediumpHTemperature (°C)Degradation Half-life (hours)
CAMHB7.2536446
CAMHB6.8036Longer than at pH 7.25
CAMHB7.8036Shorter than at pH 7.25
WaterNeutral25>200

Data extracted from a comprehensive stability analysis of various β-lactams and β-lactamase inhibitors.[5]

Stability Assessment using Microbiological Assays

Microbiological assays assess the biological activity of an antimicrobial agent, providing a functional measure of its stability.

Principle

The principle behind this method is that the antimicrobial activity of Avibactam (in combination with a β-lactam antibiotic like Ceftazidime) will decrease as it degrades. This is measured by determining the Minimum Inhibitory Concentration (MIC) of the combination against a susceptible bacterial strain over time. An increase in the MIC value indicates degradation of the active components.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

2.2.1. Materials and Reagents

  • This compound

  • Ceftazidime (or other partner β-lactam)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • A quality control bacterial strain susceptible to the Ceftazidime/Avibactam combination (e.g., Escherichia coli ATCC 25922).[9]

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

2.2.2. Procedure

  • Prepare a solution of Ceftazidime/Avibactam in CAMHB at the desired starting concentration. A fixed concentration of Avibactam (e.g., 4 µg/mL) is often used.

  • Incubate this solution under the desired stability testing conditions (e.g., 37°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), perform a broth microdilution assay.

  • Prepare two-fold serial dilutions of the aged Ceftazidime/Avibactam solution in the wells of a 96-well plate containing fresh CAMHB.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

2.2.3. Data Analysis

  • A significant increase (typically ≥ 2-fold dilution) in the MIC over time suggests degradation of Avibactam and/or the partner β-lactam.

Diagrams

Experimental_Workflow_Chromatographic_Assay Workflow for Chromatographic Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare Avibactam Stock Solution spike_media Spike Culture Media prep_stock->spike_media incubation Incubate under Test Conditions spike_media->incubation sampling Sample at Time Points incubation->sampling extraction Extract/Precipitate (if needed) sampling->extraction filtration Filter Supernatant extraction->filtration hplc_analysis HPLC or LC-MS/MS Analysis filtration->hplc_analysis data_quant Quantify Peak Area hplc_analysis->data_quant calc_stability Calculate % Remaining data_quant->calc_stability

Caption: Chromatographic stability assessment workflow.

Experimental_Workflow_Microbiological_Assay Workflow for Microbiological Stability Assessment cluster_prep Preparation and Aging cluster_mic MIC Determination prep_solution Prepare Ceftazidime/Avibactam Solution in Broth incubation Incubate under Test Conditions prep_solution->incubation sampling Sample Aged Solution at Time Points incubation->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution inoculation Inoculate with Test Organism serial_dilution->inoculation mic_incubation Incubate Plates inoculation->mic_incubation read_mic Read MIC Results mic_incubation->read_mic

Caption: Microbiological stability assessment workflow.

Avibactam_Degradation_Pathway Simplified Avibactam Degradation Concept cluster_main cluster_enzyme Enzymatic Degradation Example avibactam Avibactam (Active) hydrolysis Hydrolysis (e.g., via β-lactamase or pH changes) avibactam->hydrolysis Degradation acyl_complex Acyl-Enzyme Complex (e.g., with KPC-2) avibactam->acyl_complex Inhibition inactive Inactive Products (e.g., Ring-opened form, fragments) hydrolysis->inactive fragmentation Slow Fragmentation acyl_complex->fragmentation released_products Released Degradation Products fragmentation->released_products

Caption: Simplified Avibactam degradation concept.

References

Determining the Minimum Inhibitory Concentration (MIC) of Avibactam Sodium Combinations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of antibacterial combinations containing avibactam sodium. Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of β-lactam antibiotics against many clinically significant Gram-negative bacteria that produce β-lactamase enzymes.[1][2][3] Accurate and reproducible MIC testing is crucial for the development and clinical application of these combination therapies.

Introduction to Avibactam and MIC Testing

This compound is a diazabicyclooctane, non-β-lactam β-lactamase inhibitor.[2] It is used in combination with β-lactam antibiotics, such as ceftazidime and aztreonam, to combat infections caused by multidrug-resistant Gram-negative bacteria.[3][4] Avibactam works by covalently binding to and inhibiting a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[3][4] This action protects the partner β-lactam antibiotic from enzymatic degradation, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. For β-lactam/β-lactamase inhibitor combinations like those with avibactam, the MIC is typically determined by testing serial dilutions of the β-lactam in the presence of a fixed concentration of the inhibitor.[1][6] The standard method for determining the MIC of avibactam combinations is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8]

Mechanism of Action of Avibactam Combinations

Avibactam restores the activity of β-lactam antibiotics against many resistant bacteria by inhibiting β-lactamase enzymes. The β-lactam partner then inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.

Avibactam_Mechanism_of_Action cluster_0 Bacterial Periplasmic Space BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to & Inhibits Avibactam Avibactam BetaLactamase β-Lactamase Enzyme Avibactam->BetaLactamase Inhibits BetaLactamase->BetaLactam Hydrolyzes (Blocked by Avibactam) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Leads to MIC_Workflow cluster_preparation Preparation cluster_plate_setup Plate Setup cluster_incubation_reading Incubation & Reading A Prepare Antibiotic and Avibactam Stock Solutions D Dispense Avibactam Solution (Fixed Concentration) A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum B->C F Inoculate Wells with Bacterial Suspension C->F E Perform Serial Dilutions of β-Lactam Antibiotic D->E E->F G Incubate Plates at 35°C for 16-20 hours F->G H Read and Record MIC (Lowest Concentration with No Growth) G->H

References

Application of Avibactam Sodium in Animal Models of Infection: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of Gram-negative bacteria producing Ambler class A, C, and some D β-lactamases.[1][2] Its combination with ceftazidime (CZA) represents a critical therapeutic option against multidrug-resistant (MDR) pathogens. Evaluating the efficacy of ceftazidime-avibactam in relevant animal models of infection is a cornerstone of preclinical development, providing essential pharmacokinetic/pharmacodynamic (PK/PD) data to inform clinical dosing strategies.

These application notes provide a summary of quantitative data and detailed experimental protocols from key studies utilizing avibactam in various animal infection models.

Murine Pneumonia / Lung Infection Model

The murine lung infection model is crucial for evaluating antibiotic efficacy against respiratory pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Studies often use neutropenic mice to simulate conditions in immunocompromised patients.

Experimental Workflow: Murine Pneumonia Model

Murine_Pneumonia_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Assessment A Animal Acclimatization (e.g., Female ICR or BALB/c mice) B Induce Neutropenia (e.g., Cyclophosphamide injections) A->B E Induce Pneumonia (Intranasal or endotracheal inoculation) B->E C Pathogen Culture (e.g., P. aeruginosa, K. pneumoniae) D Prepare Inoculum (Adjust to target CFU/mL) C->D D->E F Initiate Treatment (e.g., 2h post-infection) E->F G Administer CZA / Control (Subcutaneous or IV infusion) F->G H Monitor Animals G->H I Euthanize & Harvest Lungs (e.g., 24h post-treatment) H->I J Assess Efficacy (Lung homogenization, CFU enumeration) I->J

Caption: Workflow for a neutropenic murine pneumonia model.

Quantitative Data Summary: Murine Lung Infection
PathogenAnimal ModelCZA MIC (μg/mL)Dosage Regimen (Ceftazidime/Avibactam)Key Efficacy OutcomeReference
P. aeruginosa (n=28)Neutropenic ICR Mice4 - 64Human-simulated plasma exposures (2g CAZ + 0.5g AVI q8h as 2h infusion)>1 log10 CFU reduction for isolates with MICs ≤32 μg/mL.[3][3][4]
K. pneumoniae (KPC-producing)Persistently Neutropenic RabbitsN/A120/30 mg/kg IV q6h for 7 or 14 daysSignificant reduction in bacterial burden, lung weights, and hemorrhage scores vs. untreated controls.[5][6][5][6]
P. aeruginosaNeutropenic Mice4Ceftazidime q2h + various Avibactam doses (4-64 mg/kg, q2h-q12h)Avibactam effect correlated with %fT>CT of 1 mg/L; more frequent dosing was more effective.[7][7]
K. pneumoniae (NDM-1–producing)Murine Pulmonary ChallengeN/AAvibactam monotherapy (~80 mg/kg IP q8h)Reduced lung bacterial counts.[8][8]
Detailed Protocol: Neutropenic Murine Pneumonia Model for P. aeruginosa

This protocol is synthesized from methodologies described in cited literature.[3][4][9]

  • Animal Preparation:

    • Use female ICR or BALB/c mice weighing approximately 25 g.[4][9]

    • Induce neutropenia by administering two intraperitoneal (IP) injections of cyclophosphamide. The first dose (150 mg/kg) is given four days prior to infection, and the second dose (100 mg/kg) is given one day before infection. This renders the mice neutropenic for the duration of the experiment.

  • Inoculum Preparation:

    • Culture the desired P. aeruginosa strain overnight on appropriate agar (e.g., Tryptic Soy Agar).

    • Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired optical density.

    • Adjust the bacterial suspension to the target concentration (e.g., 2 x 10^8 CFU/mL) for inoculation.[9]

  • Infection Procedure:

    • Anesthetize the mice lightly (e.g., isoflurane or 7.5% chloral hydrate).[9][10]

    • Inoculate a 20-50 µL bacterial suspension intranasally to induce pneumonia.[9][10] This results in an initial lung inoculum of approximately 10^6 to 10^7 CFU.[10]

  • Treatment Administration:

    • Initiate treatment at a defined time point, typically 2 to 3 hours post-infection.[9][10]

    • Administer ceftazidime-avibactam (or comparator/vehicle control) via a relevant route, such as subcutaneous (SC) injection or intravenous (IV) infusion. Dosing regimens are designed to simulate human plasma exposures.[3]

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the lungs and place them in sterile saline or PBS.

    • Homogenize the lung tissue using a mechanical homogenizer.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to enumerate the bacterial load (CFU/g of lung tissue).

    • Efficacy is determined by comparing the change in log10 CFU in treated groups relative to untreated controls at 0-hour and 24-hour time points.[3]

Murine Sepsis (Septicemia) Model

The sepsis model evaluates an antibiotic's ability to prevent mortality from a systemic, overwhelming infection. It is particularly useful for assessing efficacy against pathogens that cause bacteremia.

Experimental Workflow: Murine Sepsis Model

Murine_Sepsis_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_assessment Phase 3: Outcome Assessment A Animal Acclimatization (e.g., Female mice) D Induce Sepsis (Intraperitoneal injection of inoculum) A->D B Pathogen Culture (e.g., E. coli, K. pneumoniae) C Prepare Inoculum (Suspend in mucin for enhanced virulence) B->C C->D E Administer Treatment (e.g., 1 and 4 hours post-infection) D->E F Dose Groups: CZA, Comparators, Saline Control E->F G Monitor Survival (Over 48 hours to 7 days) E->G H Calculate ED50 (Dose protecting 50% of animals) G->H

Caption: Workflow for a murine sepsis model to determine ED50.

Quantitative Data Summary: Murine Sepsis Model
Pathogen (Resistance Mechanism)Animal ModelCeftazidime MIC (μg/mL)CZA 4:1 Ratio ED50 (mg/kg)Comparator ED50 (mg/kg)Reference
K. pneumoniae (CTX-M)Murine Septicemia>12827Piperacillin-Tazobactam: >90[1][11]
E. coli (CTX-M)Murine Septicemia>12814Piperacillin-Tazobactam: >90[1][11]
E. cloacae (AmpC)Murine Septicemia>1282Piperacillin-Tazobactam: >90[1][11]
K. pneumoniae (Susceptible)Murine Septicemia0.06<1.5Ceftazidime alone: <1.5[1][11]
E. coli (Susceptible)Murine Septicemia0.259Ceftazidime alone: 9[1][11]

ED50 (50% effective dose) is reported as the dose of the antibiotic component (ceftazidime) that protects 50% of the animals from death.[11]

Detailed Protocol: Murine Sepsis Model

This protocol is based on the methodology for determining ED50 values.[1][11]

  • Animal and Pathogen Preparation:

    • Use female mice (e.g., CD-1) weighing 18-22 g.

    • Culture the bacterial strain (e.g., E. coli, K. pneumoniae) overnight.

    • Prepare the inoculum by suspending the bacteria in a virulence-enhancing agent like 5% hog gastric mucin. The final concentration is adjusted to be lethal within 48 hours for untreated animals.

  • Infection and Treatment:

    • Infect mice via an intraperitoneal (IP) injection of the bacterial suspension (typically 0.5 mL).

    • Group the animals (e.g., 10 mice per group) to receive different doses of the test compounds.

    • Administer treatment at specified time points, commonly 1 and 4 hours post-infection.[11] The route is typically subcutaneous (SC).

    • Test compounds include ceftazidime-avibactam (at a fixed 4:1 ratio), comparator antibiotics (e.g., piperacillin-tazobactam), and a saline/vehicle control.[1]

  • Outcome Assessment:

    • Monitor the animals for mortality over a period of 4 to 7 days.

    • Record the number of surviving animals in each dose group.

    • Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from the lethal infection, using a statistical method like log-probit analysis.[11]

Other Key Animal Models

Murine Thigh Infection Model

This localized infection model is a standard for PK/PD studies, allowing for the precise quantification of bacterial killing in response to antibiotic exposure.

  • Protocol Outline: Neutropenia is induced in mice as described for the pneumonia model. A defined inoculum of bacteria (e.g., P. aeruginosa) is injected directly into the thigh muscle.[10] Treatment is administered, and at 24 hours, the mice are euthanized. The entire thigh muscle is excised, homogenized, and plated for CFU enumeration to determine the change in bacterial load.[7]

  • Key Findings: In this model, the efficacy of avibactam in combination with ceftazidime was strongly correlated with the percentage of the dosing interval that the free drug concentration remains above a threshold concentration of 1 mg/L (%fT > CT 1 mg/liter).[7]

Rabbit Osteomyelitis Model

This model is used to evaluate treatments for deep-seated bone infections, which are challenging to treat.

  • Protocol Outline: Osteomyelitis is induced in rabbits via tibial injection of a high-concentration inoculum (e.g., 2×10^8 CFU of KPC-producing K. pneumoniae).[12] Treatment is initiated 14 days later to allow the infection to establish and is administered for 7 days.[12] Efficacy is assessed by quantifying the bacterial load in the bone.

  • Key Findings: Ceftazidime-avibactam alone or in combination with other agents like colistin or gentamicin significantly lowered bone bacterial counts compared to controls.[12] The combination of CZA plus gentamicin achieved bone sterilization in 100% of the animals.[12]

Murine Urinary Tract Infection (UTI) Model

The UTI model simulates bladder and kidney infections and is critical for drugs intended to treat these common infections.

Experimental Workflow: Murine UTI Model

Murine_UTI_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Assessment A Animal Acclimatization (e.g., Female Balb/c mice) D Anesthetize Mouse A->D B Pathogen Culture (Uropathogenic E. coli - UPEC) C Prepare Inoculum (Adjust to target CFU/mL in PBS) B->C F Instill Bacterial Suspension into Bladder C->F E Induce UTI via Transurethral Catheterization D->E E->F G Initiate Treatment (e.g., 24h post-infection) F->G H Administer CZA / Control (Twice daily for 72h) G->H I Euthanize & Harvest Organs (Bladder, Kidneys, Urine) H->I J Assess Efficacy (Organ homogenization, CFU enumeration) I->J

Caption: Workflow for an ascending murine urinary tract infection model.

  • Significance: This model allows for the evaluation of an antibiotic's ability to sterilize different compartments of the urinary system. Studies using this model have demonstrated excellent penetration of ceftazidime-avibactam into the renal parenchyma of rats and pigs, suggesting that drug concentrations in the kidney interstitium are higher than in plasma.[15]

References

Application Notes & Protocols: Quality Control Parameters for Research-Grade Avibactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avibactam Sodium is a non-β-lactam, covalent, and reversible β-lactamase inhibitor.[1] It is a crucial component in combination therapies with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[2] Avibactam works by inhibiting the activity of Ambler class A, class C, and some class D β-lactamase enzymes, thereby restoring the efficacy of the partner antibiotic.[2][3] For researchers, scientists, and drug development professionals, ensuring the quality and purity of research-grade this compound is paramount for obtaining reliable, reproducible, and meaningful experimental results. These application notes provide a comprehensive overview of the key quality control parameters, specifications, and detailed analytical protocols for the assessment of research-grade this compound.

Physicochemical Properties

PropertyValue
Chemical Name sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[4]
Synonyms AVE1330A sodium salt, NXL-104 sodium salt
CAS Number 1192491-61-4
Molecular Formula C₇H₁₀N₃NaO₆S
Molecular Weight 287.23 g/mol
Appearance White to beige or off-white powder/crystalline solid
Solubility Soluble in water (>140 mg/mL), DMSO (≥30mg/mL).[2] Insoluble in Ethanol.[5]

Quality Control Parameters and Specifications

The following table summarizes the key quality control tests and recommended specifications for research-grade this compound.

ParameterTest MethodRecommended Specification
Appearance Visual InspectionWhite to off-white powder or crystalline solid
Identity RP-HPLC, Spectroscopic Methods (FTIR, NMR)Conforms to the reference standard
Assay (Purity) RP-HPLC≥98%[6]
Related Substances RP-HPLCIndividual Impurity: ReportTotal Impurities: Report
Water Content Karl Fischer TitrationReport value
Residual Solvents Headspace Gas Chromatography (HS-GC-FID)Conforms to ICH Q3C limits
Elemental Impurities (Heavy Metals) ICP-MS or ICP-OES (as per USP <232>/<233>)Conforms to USP <232> limits
Biological Activity MIC/Enzyme Inhibition AssayReport IC₅₀ or MIC values against reference β-lactamases (e.g., TEM-1, CTX-M-15)[1]

Detailed Experimental Protocols

Identity, Assay, and Related Substances by RP-HPLC

This method is used to confirm the identity of this compound by comparing its retention time to a reference standard, to determine its purity (assay), and to quantify any related substances.

A. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient or isocratic system. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH 3.0) and methanol in a 30:70 v/v ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 210 nm or 254 nm.[7][8]

  • Injection Volume: 10 µL.[7][8]

  • Diluent: Mobile phase.[7]

B. Standard Preparation:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in and dilute to 10.0 mL with diluent to obtain a concentration of 1 mg/mL.

  • Further dilute as necessary to achieve a working concentration within the linear range of the method (e.g., 1-5 µg/mL).[7]

C. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound test sample.

  • Dissolve in and dilute to 10.0 mL with diluent.

  • Prepare the sample at the same concentration as the standard solution.

D. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (tailing factor ≤ 2.0, theoretical plates ≥ 2000).[7]

  • Inject the sample solution.

  • Identity: The retention time of the major peak in the sample chromatogram should match that of the standard chromatogram.

  • Assay Calculation: Calculate the percentage purity of the sample using the following formula: % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

  • Related Substances: Identify and quantify any impurity peaks relative to the main Avibactam peak.

Residual Solvents by Headspace GC-FID

This method is crucial for quantifying residual solvents from the manufacturing process to ensure product safety.[9]

A. Instrumentation and Conditions:

  • Instrument: Headspace Gas Chromatograph with a Flame Ionization Detector (HS-GC-FID).[9]

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 200 °C

    • Detector: 250 °C

    • Oven: Programmed temperature gradient (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).

  • Headspace Parameters:

    • Oven Temperature: 80 °C.[9]

    • Equilibration Time: 20 min.

B. Standard and Sample Preparation:

  • Standard: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) in a suitable diluent like N-methylpyrrolidone (NMP) or DMSO.[9]

  • Sample: Accurately weigh about 100 mg of this compound into a headspace vial. Add a precise volume of the diluent, seal, and vortex to dissolve.

C. Procedure:

  • Place the prepared standard and sample vials into the headspace autosampler.

  • Run the sequence and record the chromatograms.

  • Calculate the concentration of each residual solvent in the sample by comparing the peak areas to those of the standard. Ensure results are within the limits specified by ICH Q3C guidelines.

Water Content by Karl Fischer Titration

This is the standard method for determining the water content in pharmaceutical substances.[10]

A. Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric).

B. Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Accurately weigh a suitable amount of this compound and add it to the titration vessel.

  • Start the titration. The instrument will automatically determine the endpoint and calculate the percentage of water in the sample.

  • The presence of water can lead to degradation, so this test is important for stability assessment.[10]

Elemental Impurities (Heavy Metals)

Modern methods for heavy metal testing have replaced older, less specific colorimetric tests.[11][12] The current approach is based on USP General Chapters <232> and <233>.[12][13]

A. Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12]

B. Procedure:

  • Sample Digestion: Accurately weigh the this compound sample and digest it using a mixture of trace metal-grade acids (e.g., nitric acid, hydrochloric acid) in a closed microwave digestion system.

  • Analysis: Dilute the digested sample to a final volume with deionized water and analyze it using a calibrated ICP-MS or ICP-OES system.

  • Quantification: Quantify the concentration of specific elemental impurities (e.g., Pb, As, Cd, Hg) against certified reference standards.

  • Acceptance Criteria: The levels of elemental impurities must not exceed the limits established in USP <232>.[13]

Visualizations

G cluster_0 Mechanism of β-Lactamase Inhibition by Avibactam BetaLactam β-Lactam Antibiotic Bacterium Bacterium BetaLactam->Bacterium targets Hydrolysis Antibiotic Hydrolysis (Resistance) BetaLactam->Hydrolysis CellLysis Bacterial Cell Lysis BetaLactam->CellLysis leads to BetaLactamase β-Lactamase Enzyme Bacterium->BetaLactamase produces BetaLactamase->BetaLactam binds to InactiveComplex Inactive Covalent Complex BetaLactamase->InactiveComplex BetaLactamase->Hydrolysis catalyzes Avibactam Avibactam Avibactam->BetaLactamase binds to & inhibits Avibactam->InactiveComplex InactiveComplex->BetaLactam prevents hydrolysis of

Caption: Mechanism of Avibactam action.

G cluster_tests Analytical Testing start Receive Research-Grade This compound Sample log Log Sample and Assign Lot Number start->log visual Visual Inspection (Appearance) log->visual prep Prepare Samples and Reference Standards visual->prep hplc RP-HPLC Analysis (Identity, Assay, Impurities) prep->hplc gc HS-GC-FID Analysis (Residual Solvents) prep->gc kf Karl Fischer Titration (Water Content) prep->kf icp ICP-MS/OES Analysis (Elemental Impurities) prep->icp review Review and Analyze Data hplc->review gc->review kf->review icp->review compare Compare Results Against Specifications review->compare pass Pass compare->pass In Spec fail Fail (Investigate OOS) compare->fail Out of Spec coa Generate Certificate of Analysis (CoA) pass->coa release Release Material for Research Use coa->release G cluster_impurities Classification of Impurities in this compound TotalImpurities Total Impurities Organic Organic Impurities TotalImpurities->Organic Inorganic Inorganic Impurities TotalImpurities->Inorganic Solvents Residual Solvents TotalImpurities->Solvents RelatedSub Related Substances (Synthesis Byproducts) Organic->RelatedSub Degradation Degradation Products (from heat, light, moisture) Organic->Degradation Reagents Reagents, Catalysts Inorganic->Reagents HeavyMetals Heavy Metals (Elemental Impurities) Inorganic->HeavyMetals

References

Application Notes and Protocols for the Purification of Avibactam Sodium in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Avibactam Sodium for research purposes. The included methodologies cover crystallization, and chromatographic techniques, along with analytical procedures for purity assessment.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor.[1] In combination with antibiotics like ceftazidime, it is used to treat serious bacterial infections.[1] For research and development purposes, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies. This document outlines various techniques to purify this compound, focusing on methods adaptable to a laboratory scale.

The primary challenges in the purification of this compound include the removal of structurally similar impurities, such as stereoisomers, and byproducts from the synthetic process.[1][2] The choice of purification method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Purification Techniques

Several methods can be employed for the purification of this compound. The most common techniques are crystallization and chromatographic methods.

Crystallization-Based Purification

Crystallization is a widely used technique for the purification of this compound, often employed to isolate specific polymorphic forms and remove process-related impurities.[3][4] The choice of solvent system is critical for achieving high purity and yield.

Protocol 1: Anti-solvent Crystallization

This protocol is based on the principle of dissolving the crude this compound in a good solvent and then inducing precipitation by adding an anti-solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound intermediate in a minimal amount of acetone.

  • Precipitation: To the resulting solution, slowly add ethyl acetate while stirring. The addition of the anti-solvent will cause the this compound intermediate to precipitate out of the solution.[2]

  • Stirring: Continue stirring the suspension for a predetermined time to allow for complete precipitation and crystal growth.

  • Filtration: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove residual soluble impurities.[2]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Cooling Crystallization from a Mixed Solvent System

This method involves dissolving the crude material in a solvent mixture at an elevated temperature and then cooling to induce crystallization. This is particularly useful for obtaining specific crystalline forms, such as Form B.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a mixture of methanol and water with heating to ensure complete dissolution.[4]

  • Addition of Anti-solvent: Add an alcohol-based anti-solvent, such as ethanol, to the solution.[4]

  • Cooling for Crystal Growth: Cool the solution to a first temperature (e.g., 20-40°C) and stir to promote crystal growth.[4]

  • Crystallization: Further, cool the suspension to a second, lower temperature (e.g., -5 to 25°C) to complete the crystallization process.[4]

  • Filtration: Isolate the crystals by filtration.

  • Drying: Dry the purified crystalline this compound under vacuum.

Chromatographic Purification

For research-scale purification requiring very high purity, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography are suitable.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is a powerful technique for isolating this compound from closely related impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: A suitable preparative C18 column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[5] The exact ratio should be optimized based on analytical HPLC results.

    • Flow Rate: The flow rate will depend on the column dimensions.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 260 nm).[5][6]

  • Purification: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The resulting aqueous solution can be lyophilized to obtain the purified this compound.

Protocol 4: Ion-Exchange Chromatography (IEX)

Given that Avibactam is a sulfonic acid, ion-exchange chromatography can be an effective purification step, particularly for removing charged impurities.[7][8]

Experimental Protocol:

  • Resin Selection and Preparation: Select a suitable anion exchange resin. Equilibrate the resin with a buffer at a specific pH that ensures this compound is charged and will bind to the resin.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a buffer with a higher salt concentration or a different pH to disrupt the ionic interaction with the resin.

  • Desalting and Isolation: The collected fractions containing the purified this compound will need to be desalted, for example, by dialysis, diafiltration, or a subsequent RP-HPLC step. The final product can then be isolated by lyophilization.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1]

Protocol 5: Analytical Reversed-Phase HPLC (RP-HPLC)

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working solutions by diluting the stock solution to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., Waters Xbridge, 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10-50 mM monopotassium phosphate) and acetonitrile or methanol.[3][5][6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV detection at 210 nm or 260 nm.[5][6]

    • Injection Volume: 10 µL.[6]

  • Data Analysis: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Quantitative Data

The following table summarizes representative quantitative data for different purification and synthesis methods based on available literature. Direct comparative studies are limited; therefore, the data is presented as reported in the respective sources.

Purification/Synthesis MethodStarting MaterialPurityYieldReference
Crystallization
Anti-solvent PrecipitationCrude this compound Intermediate>97% (HPLC Purity)~77%[9]
Cooling CrystallizationAmorphous or other crystalline formsHigh PurityHigh Yield[4]
Synthesis & In-process Purification
One-Pot Synthesis(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamideHigh PurityHigh Yield[3]
Spray-Drying for Amorphous FormAvibactam tetrabutylammonium salt≥98.0%≥90.0%[3]
Multi-step Synthesis with Cation ExchangeTetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfateNot Specified23.9% (overall)[10]
Analytical Method Performance
RP-HPLC for Purity AssayBulk DrugN/A (Method Validation)N/A[5][11]

Diagrams

Mechanism of Action of Avibactam

Avibactam Mechanism of Action cluster_0 Bacterial Cell cluster_2 Avibactam Intervention Beta_lactam_antibiotic β-lactam Antibiotic Target Penicillin-Binding Proteins (PBPs) Beta_lactam_antibiotic->Target Inhibits Beta_lactamase β-lactamase Enzyme Beta_lactamase->Beta_lactam_antibiotic Hydrolyzes (Inactivates) Cell_Wall Bacterial Cell Wall Synthesis Target->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to Avibactam Avibactam Avibactam->Beta_lactamase Inhibits

Caption: Mechanism of action of Avibactam in overcoming β-lactamase mediated resistance.

General Workflow for this compound Purification and Analysis

Avibactam Purification Workflow cluster_purification Purification Crude_Avibactam Crude this compound Crystallization Crystallization (Anti-solvent or Cooling) Crude_Avibactam->Crystallization Chromatography Chromatography (Preparative HPLC or IEX) Crude_Avibactam->Chromatography Purified_Avibactam Purified this compound Crystallization->Purified_Avibactam Chromatography->Purified_Avibactam Purity_Analysis Purity Analysis (Analytical RP-HPLC) Purified_Avibactam->Purity_Analysis Purity_Analysis->Crystallization Requires Further Purification Purity_Analysis->Chromatography Requires Further Purification Final_Product High-Purity this compound (>98%) Purity_Analysis->Final_Product Meets Purity Specs Further_Research Use in Research Final_Product->Further_Research

Caption: A generalized workflow for the purification and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Avibactam Sodium for In Vitro Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam Sodium in in vitro bacterial growth inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in in vitro susceptibility testing?

A1: For standard in vitro susceptibility testing, a fixed concentration of 4 µg/mL of Avibactam is widely recommended when tested in combination with a partner β-lactam antibiotic, such as Ceftazidime.[1][2][3][4][5] This concentration has been selected because it effectively inhibits a broad range of Class A, C, and some Class D β-lactamases without demonstrating significant intrinsic antibacterial activity that could lead to falsely susceptible results.[1]

Q2: Can I vary the concentration of Avibactam in my experiments?

A2: Yes, varying the concentration of Avibactam can be a valuable experimental approach, particularly when investigating resistance mechanisms or exploring the potential to overcome resistance. Studies have shown that increasing Avibactam concentrations (e.g., 8 mg/L, 16 mg/L, or even up to 64 mg/L) can re-sensitize some resistant bacterial isolates to the partner antibiotic.[6]

Q3: What are the common methods for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in combination with Avibactam?

A3: The most common methods for determining the MIC of an antibiotic with Avibactam are broth microdilution (BMD), Etest (gradient diffusion), and disk diffusion.[7][8][9] BMD is considered the reference method.[10][11]

Q4: My bacterial culture shows regrowth after 24 hours in a time-kill assay, even in the presence of Ceftazidime-Avibactam. What could be the cause?

A4: Regrowth at 24 hours can be due to several factors. One possibility is the degradation of the β-lactamase inhibitor, Avibactam, over the incubation period.[12] Another reason could be the emergence of a resistant subpopulation. Time-kill assays with some KPC-producing Klebsiella pneumoniae have shown that higher concentrations of Ceftazidime/Avibactam (≥40/7.5 mg/L) can suppress regrowth that might be observed at lower concentrations.[13][14]

Q5: I am observing a significant "inoculum effect" with my Ceftazidime-Avibactam experiments. How can I mitigate this?

A5: The inoculum effect, where the MIC increases with a higher bacterial starting inoculum, can be a challenge. Ceftazidime-Avibactam has been shown to be less affected by inoculum size compared to some other antibiotics like meropenem.[15] To mitigate this, it is crucial to standardize your inoculum preparation to a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL in the final test volume.[8][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High MIC values for quality control (QC) strains - Incorrect inoculum density- Improper storage of Avibactam or partner antibiotic- Contamination of media or reagents- Verify inoculum density using colony counts.- Ensure this compound and the partner antibiotic are stored at the recommended temperature and protected from moisture.- Use fresh, sterile media and reagents.
False susceptibility of metallo-β-lactamase (MBL)-producing organisms - Intrinsic activity of Avibactam at higher concentrations (≥8 µg/mL)- Use the recommended fixed concentration of 4 µg/mL Avibactam for susceptibility testing.- Confirm the presence of MBL genes if unexpected susceptibility is observed. Avibactam is not active against MBLs.[1]
Inconsistent results between different testing methods (e.g., Etest vs. Broth Microdilution) - Method-specific variations- Difficulty in reading inhibition zones or endpoints- Broth microdilution is the reference method; use it for confirmation of unexpected results.- For disk diffusion, be aware of the "confirmatory testing" zone diameters (e.g., 20-22 mm for Ceftazidime-Avibactam) that require MIC testing for confirmation.[9]
No inhibition of bacterial growth, even at high concentrations - Presence of β-lactamases not inhibited by Avibactam (e.g., MBLs)- Other resistance mechanisms (e.g., porin mutations, efflux pumps)- Genotypically characterize the isolate to identify resistance mechanisms.- Consider testing other antibiotic combinations.

Experimental Protocols

Broth Microdilution (BMD) for MIC Determination of a β-Lactam with a Fixed Concentration of Avibactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactam antibiotic (e.g., Ceftazidime) at a concentration of 1280 µg/mL in the appropriate solvent.

    • Prepare a stock solution of this compound at a concentration of 400 µg/mL in sterile distilled water.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB.

    • Add this compound to each well containing the antibiotic dilution to achieve a final fixed concentration of 4 µg/mL. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From an overnight culture plate, suspend several well-isolated colonies in saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient atmosphere.

  • Reading the MIC:

    • The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of 4 µg/mL Avibactam) that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Example MIC Ranges of Ceftazidime-Avibactam against Common Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Enterobacteriaceae0.5299.8
Pseudomonas aeruginosa2896.9
Klebsiella pneumoniae0.52Not Specified

Note: Data synthesized from multiple sources. MIC values are for Ceftazidime with a fixed Avibactam concentration of 4 µg/mL.[4][15]

Table 2: Quality Control (QC) Ranges for Ceftazidime-Avibactam (Fixed 4 µg/mL)

QC StrainMIC Range (µg/mL)
E. coli ATCC 259220.016/4 to 0.12/4
K. pneumoniae ATCC BAA-17050.25/4 to 2/4
E. coli NCTC 133530.12/4 to 0.5/4
K. pneumoniae ATCC BAA-28141/4 to 4/4

Source: CLSI approved QC ranges.[16]

Visualizations

ExperimentalWorkflow_MIC_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_reagents Prepare Antibiotic and Avibactam Stocks start->prep_reagents prep_plates Prepare Serial Dilutions in Microtiter Plates prep_reagents->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution (BMD) Experimental Workflow

Troubleshooting_Avibactam_MIC cluster_high_mic High MIC cluster_low_mic Low MIC (Unexpected Susceptibility) start Unexpected MIC Result qc_check Is QC strain within range? start->qc_check High MIC mbl_check Is the isolate a suspected MBL producer? start->mbl_check Low MIC qc_no Troubleshoot Assay: - Inoculum - Reagents - Technique qc_check->qc_no No qc_yes Does the isolate have known resistance mechanisms? qc_check->qc_yes Yes res_no Investigate Novel Resistance Mechanisms qc_yes->res_no No res_yes Consider increasing Avibactam concentration (experimental) qc_yes->res_yes Yes mbl_yes Potential false susceptibility due to high Avibactam conc. (if > 4 µg/mL). Confirm MBL. mbl_check->mbl_yes Yes mbl_no Result likely valid. Confirm with reference method (BMD). mbl_check->mbl_no No

Troubleshooting Logic for Unexpected MIC Results

References

identifying and mitigating Avibactam Sodium degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Avibactam Sodium. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate the degradation of this compound in experimental setups. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in a laboratory setting?

A1: this compound is susceptible to degradation under several conditions. The primary factors are:

  • pH: Avibactam is more stable in acidic to neutral conditions and degradation increases at higher pH levels due to nucleophilic attack on the carbonyl carbon of the β-lactam ring mimic by water.

  • Temperature: Elevated temperatures accelerate the rate of degradation. For optimal stability, this compound solutions should be kept refrigerated or frozen.

  • Moisture: As a salt, Avibactam is hygroscopic and can degrade upon exposure to moisture. It is crucial to store it in a dry environment.[1]

  • Light: Exposure to light can also contribute to degradation.[1]

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[2]

Q2: I suspect my this compound solution has degraded. What are the initial steps to confirm this?

A2: If you suspect degradation, the first step is to analytically confirm your suspicions. The recommended method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate and quantify Avibactam from its potential degradation products. A significant decrease in the peak area corresponding to Avibactam and/or the appearance of new peaks would indicate degradation.

Q3: What are the known degradation products of this compound?

A3: The primary degradation pathway for Avibactam is hydrolysis. While the complete degradation profile can be complex, a known degradation product that can arise from the breakdown of the combination product with ceftazidime is pyridine.[2] The core structure of Avibactam can also undergo ring-opening.

Q4: How should I prepare and store this compound stock solutions to minimize degradation?

A4: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent: Reconstitute this compound in a suitable buffer with a slightly acidic to neutral pH.

  • Storage Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[3] For long-term storage, aliquots of the stock solution should be stored at -80°C.[2]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q5: Can the buffer I use in my experiment affect the stability of this compound?

A5: Yes, the buffer system can influence the stability of Avibactam. It is recommended to use a buffer system that maintains a pH in the range where Avibactam is most stable (slightly acidic to neutral). Phosphate buffers are commonly used in stability studies.[4] It is advisable to perform a preliminary stability check of Avibactam in your specific experimental buffer if you are using a non-standard buffer system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation in your experiments.

Problem: Inconsistent or lower-than-expected activity of Avibactam in my assay.

This could be a sign of Avibactam degradation. Follow this troubleshooting workflow:

Troubleshooting_Workflow A Start: Inconsistent/Low Activity Observed B Verify Stock Solution Integrity A->B C Analyze Stock Solution (HPLC/UHPLC) B->C D Degradation Confirmed? C->D E Prepare Fresh Stock Solution D->E Yes J No Degradation in Stock D->J No F Review Storage Conditions (Temp, Light, Moisture) E->F G Review Solution Preparation (pH, Buffer) F->G H Re-run Experiment with Fresh Stock G->H I Issue Resolved H->I Q Problem Persists: Contact Technical Support K Investigate Experimental Conditions J->K L Check Assay Buffer pH & Temperature K->L M Assess Potential for Interaction with Other Reagents L->M N Run Stability Test in Assay Conditions M->N O Degradation in Assay Conditions? N->O P Modify Assay Protocol (e.g., lower temp, adjust pH) O->P Yes O->Q No P->H

Troubleshooting workflow for Avibactam degradation.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions based on published data.

Table 1: Stability of this compound in Solution at Different Temperatures

ConcentrationSolvent/MediumTemperature (°C)DurationRemaining Avibactam (%)Reference
Low, Intermediate, High0.9% Sodium Chloride2 - 810-14 days> 95%[2]
Low Dose0.9% Sodium Chloride3224 hours> 90%[2]
Intermediate & High Dose0.9% Sodium Chloride3212 hours> 90%[2]
125/31.25 mg/mL (with Ceftazidime)Normal Saline & D5W2524 hours≥ 90%[5]
125/31.25 mg/mL (with Ceftazidime)Polyisoprene elastomeric device37< 24 hours< 90%[5]
VariousCation-adjusted Mueller-Hinton broth (pH 7.25)3624 hours>90%[6]

Table 2: Forced Degradation of this compound

Stress ConditionReagent/DetailsTemperature (°C)DurationOutcomeReference
Acid Hydrolysis0.1 M Hydrochloric AcidRoom Temp & 50660 minDegradation Observed[2]
Base Hydrolysis0.1 M Sodium HydroxideRoom Temp & 50660 minDegradation Observed[2]
Oxidation3% Hydrogen PeroxideRoom Temp & 50660 minDegradation Observed[2]
ThermalWater50660 minDegradation Observed[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 3.0)

  • HPLC or UHPLC system with a PDA or UV detector

  • Analytical column (e.g., Symmetry C18, 2.1 x 100 mm, 3.5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 50°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 50°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at 50°C.

  • Thermal Degradation: Dilute the stock solution with HPLC-grade water. Incubate at 50°C.

  • Control Sample: Dilute the stock solution with HPLC-grade water and keep at room temperature, protected from light.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 60, 150, 210, 270, and 660 minutes).

  • Neutralize the acid and base-stressed samples before injection if necessary.

  • Analyze all samples by HPLC/UHPLC. An example of chromatographic conditions is:

    • Mobile Phase: 20 mM sodium phosphate buffer at pH 3.0 in 12.5% acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Detection Wavelength: 230 nm for Avibactam.

    • Injection Volume: 0.5 µL.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage degradation of Avibactam.

  • Identify and quantify any significant degradation products.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Avibactam Stock Solution B Acid Hydrolysis (0.1M HCl, 50°C) A->B C Base Hydrolysis (0.1M NaOH, 50°C) A->C D Oxidation (3% H₂O₂, 50°C) A->D E Thermal (Water, 50°C) A->E F Control (Water, RT) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by HPLC/UHPLC H->I J Compare Chromatograms & Quantify Degradation I->J

Forced degradation experimental workflow.

Visualizing Degradation Pathways

The primary non-enzymatic degradation pathway for Avibactam in aqueous solution is hydrolysis, which involves the opening of the diazabicyclooctane ring structure.

Degradation_Pathway cluster_main Avibactam Hydrolysis Avibactam This compound (Stable Form) TransitionState [Transition State] Avibactam->TransitionState H₂O (pH, Temp dependent) RingOpened Ring-Opened Product (Hydrolyzed Form) TransitionState->RingOpened

References

Technical Support Center: Overcoming Avibactam Sodium Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avibactam Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Avibactam is a non-β-lactam β-lactamase inhibitor.[1][2] It works by forming a reversible covalent bond with the active site serine of many β-lactamase enzymes, protecting β-lactam antibiotics from degradation.[2][3] This mechanism restores the efficacy of antibiotics like ceftazidime against resistant bacteria.[4]

Q2: In which types of assays is this compound primarily active?

Avibactam is a potent inhibitor of Ambler Class A, Class C, and some Class D serine β-lactamases.[2][5] Its activity is typically measured in β-lactamase inhibition assays using reporter substrates like nitrocefin.

Q3: Can this compound interfere with biochemical assays that do not involve β-lactamases?

While specific documented cases of interference in non-β-lactamase assays are not widely reported in the literature, the chemical properties of this compound suggest potential for interference in certain assay formats. Key potential sources of interference include:

  • Intrinsic Fluorescence: Avibactam has been shown to possess intrinsic fluorescence, which could interfere with fluorescence-based assays.[6]

  • Covalent Reactivity: As a molecule designed to form a covalent bond, there is a possibility of off-target reactivity with other proteins or assay components, especially those with reactive serine, cysteine, or lysine residues.

  • Assay Component Interaction: The diazabicyclooctane core and the sulfate group could potentially interact with assay reagents, leading to non-specific effects.

Q4: What are the typical signs of assay interference?

Signs of potential assay interference by a test compound like this compound include:

  • Irreproducible or "noisy" data.

  • A high rate of false positives or false negatives.

  • Time-dependent changes in the assay signal that are not related to the biological activity being measured.[7]

  • Discrepancies between different assay formats measuring the same biological endpoint.

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate potential interference from this compound in your biochemical assays.

Problem 1: Unexpected results in a fluorescence-based assay (e.g., kinase assay, protease assay with fluorescent substrate).

Possible Cause: Intrinsic fluorescence of this compound or interaction with the fluorescent probe.[6]

Troubleshooting Steps:

  • Run a Blank Measurement: Measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate). This will determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Pre-read Plates: If your plate reader allows, perform a pre-read of the assay plate after adding this compound but before adding the fluorescent substrate or probe. This can help to identify and correct for background fluorescence.

  • Use a Different Fluorophore: If significant spectral overlap is observed, consider using a fluorescent probe with a different excitation and emission spectrum that does not overlap with that of Avibactam.

  • Change Assay Format: If possible, switch to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay, to confirm your findings.

Problem 2: High background or false positives in an enzyme-coupled assay.

Possible Cause: Non-specific interaction of this compound with one of the coupling enzymes or assay reagents.

Troubleshooting Steps:

  • Test Against Coupling Enzymes: Run control experiments where this compound is tested directly against the coupling enzyme system in the absence of the primary enzyme of interest.

  • Vary Incubation Times: A reactive compound may show increasing interference over time.[7] Vary the pre-incubation time of this compound with the assay components to see if the effect is time-dependent.

  • Add Scavenging Agents: For potential non-specific covalent interactions, the inclusion of a mild reducing agent like dithiothreitol (DTT) in the assay buffer might mitigate the effect, provided it does not interfere with your assay chemistry.[7]

  • Purify Your Reagents: Ensure the purity of your proteins and reagents, as impurities can sometimes be the source of unexpected interactions.[7]

Problem 3: Irreproducible results in cell-based assays (e.g., cell viability, reporter gene assays).

Possible Cause: Off-target effects on cellular pathways or direct interaction with assay reagents (e.g., luciferase, fluorescent dyes).

Troubleshooting Steps:

  • Counter-Screening: Test this compound in a panel of cell-based assays to identify potential promiscuous activity.

  • Orthogonal Assays: Use a different, unrelated assay to measure the same biological endpoint. For example, if you observe an effect in a luciferase-based cell viability assay, confirm it with an MTS or a dye-exclusion-based assay.

  • Wash Steps: If using an endpoint assay, ensure adequate washing steps to remove unbound this compound before adding detection reagents.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of this compound against various β-lactamase enzymes. This data is useful for researchers working on β-lactamase inhibition and can serve as a baseline for expected on-target activity.

Table 1: IC50 Values of this compound against Selected β-Lactamases

β-Lactamase EnzymeEnzyme ClassIC50 (nM)
TEM-1A8
CTX-M-15A5
KPC-2A4
P99C80

Data compiled from publicly available literature.

Table 2: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases

EnzymeClassk2/K (M⁻¹s⁻¹)k_off (s⁻¹)
CTX-M-15A1.0 x 10⁵1.9 x 10⁻⁴
KPC-2A2.4 x 10⁴1.4 x 10⁻⁴
E. cloacae AmpCC1.9 x 10³3.8 x 10⁻⁵
P. aeruginosa AmpCC2.9 x 10³1.9 x 10⁻³
OXA-10D1.1 x 10¹< 1.0 x 10⁻⁶
OXA-48D1.4 x 10³1.1 x 10⁻³

k2/K represents the acylation efficiency. k_off represents the deacylation rate. Data adapted from Ehmann et al., J Biol Chem, 2013.[8]

Experimental Protocols

Protocol 1: Determination of IC50 for Avibactam against a β-Lactamase using Nitrocefin

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of Avibactam against a serine β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well (except for the no-enzyme control).

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (buffer only).

  • Pre-incubate the enzyme and this compound for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately measure the rate of hydrolysis of nitrocefin by monitoring the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial velocity (rate) for each concentration of Avibactam.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Avibactam concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Jump Dilution Assay to Determine the Reversibility of Inhibition

This protocol is used to assess the off-rate (k_off) of an inhibitor and determine if the inhibition is reversible.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin

  • Assay buffer

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a concentrated solution of the β-lactamase enzyme and a concentrated solution of this compound.

  • Incubate the enzyme with a saturating concentration of this compound for a sufficient time to allow for complete binding (e.g., 30 minutes).

  • Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold or more) into the assay buffer containing the nitrocefin substrate.

  • Immediately monitor the return of enzymatic activity by measuring the hydrolysis of nitrocefin over time in a microplate reader.

  • The rate of recovery of enzyme activity corresponds to the dissociation of the inhibitor.

  • Fit the resulting progress curve of product formation to an appropriate equation for reversible inhibition to determine the off-rate constant (k_off).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Avibactam, Substrate) dilutions Serial Dilutions of Avibactam reagents->dilutions plate Plate Setup (Enzyme + Avibactam) dilutions->plate preincubation Pre-incubation plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction readout Kinetic Readout (Absorbance/Fluorescence) reaction->readout calculation Calculate % Inhibition readout->calculation curvefit Dose-Response Curve Fitting calculation->curvefit ic50 Determine IC50 curvefit->ic50

Caption: Workflow for determining the IC50 of Avibactam.

troubleshooting_logic start Unexpected Assay Result assay_type What is the assay format? start->assay_type fluorescence Fluorescence-Based assay_type->fluorescence Fluorescence enzyme_coupled Enzyme-Coupled assay_type->enzyme_coupled Coupled cell_based Cell-Based assay_type->cell_based Cell check_intrinsic Check Intrinsic Fluorescence of Avibactam fluorescence->check_intrinsic check_coupling_enzymes Test Against Coupling Enzymes enzyme_coupled->check_coupling_enzymes orthogonal_assay Perform Orthogonal Assay cell_based->orthogonal_assay solution_fluorescence Change Fluorophore or Assay Format check_intrinsic->solution_fluorescence solution_enzyme Isolate Interfering Component check_coupling_enzymes->solution_enzyme solution_cell Confirm with Different Method orthogonal_assay->solution_cell

Caption: Troubleshooting logic for Avibactam interference.

References

addressing variability in Avibactam Sodium efficacy between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam Sodium. It aims to address potential variability in efficacy observed between different experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-β-lactam β-lactamase inhibitor.[1][] It works by covalently binding to the active site of a wide range of β-lactamase enzymes, including class A, class C, and some class D enzymes.[3] This binding is reversible, and upon deacylation, the intact avibactam molecule is regenerated.[4] This mechanism of action protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes, restoring their efficacy against resistant bacteria.[1]

Q2: What are the common causes of variability in this compound's efficacy between batches?

Variability in the efficacy of this compound between different experimental batches can arise from several factors:

  • Purity and Impurities: The presence of impurities from the manufacturing process or degradation products can affect the potency of Avibactam.[1][5] Common impurities can include related substances formed during synthesis and residual solvents.[1]

  • Storage and Handling: this compound is sensitive to heat and moisture.[1] Improper storage can lead to degradation, reducing its effective concentration.

  • Experimental Conditions: In vitro efficacy can be influenced by factors such as the bacterial inoculum size, the specific type of β-lactamase produced by the test organism, and the pH of the testing medium.[6]

Q3: How should this compound be stored to maintain its stability?

To ensure stability, this compound powder should be stored under desiccated conditions at -10 to -25°C.[7] Once reconstituted in a solution, its stability is dependent on the storage temperature and the diluent used. For instance, in a 0.9% sodium chloride solution, avibactam shows less than 5% degradation for up to 10-14 days when stored at 2-8°C, depending on the concentration.[8] It is recommended to use freshly prepared solutions for experiments.[9]

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) are observed for a new batch of this compound.

Possible Cause Suggested Solution
Degradation of this compound 1. Verify that the new batch was stored under the recommended conditions (desiccated, -10 to -25°C).[7]2. Prepare fresh solutions for your assay. Avibactam in solution has limited stability.[10]3. If possible, perform an HPLC analysis to check the purity and integrity of the new batch against a previous, well-performing batch.
Presence of Impurities 1. Review the Certificate of Analysis (CoA) for the new batch and compare the impurity profile to that of a previous batch.[11][12]2. Common impurities can include byproducts from the synthesis process.[5] If significant differences are noted, contact the supplier.
Incorrect Bacterial Inoculum 1. Ensure the bacterial inoculum is standardized to 0.5 McFarland turbidity.[13]2. A higher than intended inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitory capacity of avibactam and resulting in higher MICs.
Variability in Test Organism 1. Confirm the identity and β-lactamase profile of your test strain. Different β-lactamases have varying susceptibility to avibactam.[3]2. Perform quality control testing with standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to ensure consistency in your assay.[13]

Issue 2: Inconsistent results in β-lactamase inhibition assays.

Possible Cause Suggested Solution
Assay Buffer Conditions 1. Ensure the assay buffer is at room temperature before use.[14]2. Verify the pH of the buffer, as pH can influence enzyme activity and inhibitor binding.
Pipetting Errors or Inaccurate Concentrations 1. Calibrate your pipettes regularly.2. Prepare fresh serial dilutions of this compound for each experiment.3. Use a positive control inhibitor (e.g., tazobactam) to validate the assay performance.[15]
Plate Reader Settings 1. Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 490 nm for nitrocefin).[14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₀N₃NaO₆S[12]
Molecular Weight 287.22 g/mol [12]
Appearance White to off-white solid powder[12]
Solubility in Water Soluble[16]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[9]
Solubility in DMSO Approx. 5 mg/mL[9]
Storage Temperature (Powder) -10 to -25°C[7]

Table 2: Stability of Avibactam in 0.9% Sodium Chloride Solution at 2-8°C

ConcentrationDuration for <5% DegradationReference
Low14 days[8]
Intermediate10-14 days[8]
High10 days[8]

Table 3: IC₅₀ Values of Avibactam Against Various β-Lactamases

β-LactamaseIC₅₀ (nM)Reference
TEM-1 8[4]
CTX-M-15 5[7]
KPC-2 38[9]
P99 80[7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Avibactam Stock Solution:

    • Prepare a stock solution of this compound in sterile water.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Use a 96-well microtiter plate.

    • Prepare two-fold serial dilutions of the β-lactam antibiotic (e.g., ceftazidime) in CAMHB.

    • Add this compound to each well containing the β-lactam antibiotic at a fixed concentration (typically 4 µg/mL).[6]

    • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (CAMHB + inoculum, no antibiotic or avibactam) and a sterility control well (CAMHB only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of avibactam, that completely inhibits visible growth of the organism.

Visualizations

Avibactam_Mechanism_of_Action cluster_enzyme β-Lactamase Enzyme cluster_inhibitor Avibactam ActiveSite Serine Active Site AcylEnzyme Inactivated Enzyme ActiveSite->AcylEnzyme Forms Acyl-Enzyme Complex Avibactam Avibactam Avibactam->ActiveSite Covalent Binding (Acylation) AcylEnzyme->ActiveSite Reversible Deacylation AcylEnzyme->Avibactam Regenerates Intact Avibactam

Caption: Mechanism of β-Lactamase Inhibition by Avibactam.

MIC_Assay_Workflow Start Start PrepareReagents Prepare Avibactam and β-Lactam Stock Solutions Start->PrepareReagents PrepareInoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) PrepareReagents->PrepareInoculum SerialDilution Perform Serial Dilution of β-Lactam in Microtiter Plate PrepareInoculum->SerialDilution AddAvibactam Add Fixed Concentration of Avibactam (e.g., 4 µg/mL) to Wells SerialDilution->AddAvibactam Inoculate Inoculate Wells with Standardized Bacteria AddAvibactam->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC Assay of Avibactam Combination.

Troubleshooting_Flowchart Start Inconsistent/Poor Avibactam Efficacy CheckStorage Check Avibactam Storage (Temp, Desiccation) Start->CheckStorage CheckPurity Review CoA/Perform HPLC for Purity and Degradation CheckStorage->CheckPurity Storage OK Supplier Contact Supplier for Batch-Specific Information CheckStorage->Supplier Improper Storage CheckProtocol Review Experimental Protocol CheckPurity->CheckProtocol Purity OK CheckPurity->Supplier Purity/Degradation Issue Inoculum Verify Inoculum Standardization (0.5 McFarland) CheckProtocol->Inoculum QCStrains Test with QC Strains Inoculum->QCStrains Inoculum OK Resolved Issue Resolved Inoculum->Resolved Inoculum Incorrect Reagents Check Reagent/Buffer Prep (pH, Temperature) QCStrains->Reagents QC OK QCStrains->Resolved QC Fails Reagents->Supplier All Checks OK Reagents->Resolved Reagent Issue Found

References

Technical Support Center: Accurate Quantification of Avibactam Sodium using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Avibactam Sodium. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and execution for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for this compound?

A good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound, often in combination with Ceftazidime, would involve a C18 column (e.g., Hypersil ODS, 150x4.6mm, 5µm) with a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[1][2] The pH of the buffer is a critical parameter to control retention and peak shape, with values around 3.0 to 4.0 often being effective.[1][2] Detection is typically carried out using a PDA detector at a wavelength of approximately 260 nm.

Q2: How can I improve the retention of the highly polar Avibactam peak?

Due to its polar nature, retaining Avibactam on a traditional C18 column can be challenging. One effective strategy is to use an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (TBA), in the mobile phase.[3] This agent pairs with the anionic Avibactam, increasing its hydrophobicity and thus its retention on the reversed-phase column.[3] Additionally, using a mobile phase with a lower percentage of organic solvent will increase retention.

Q3: My Avibactam peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for Avibactam can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Using a highly end-capped column or operating the mobile phase at a lower pH (e.g., around 3.0) can help to suppress these interactions.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Contamination: A contaminated guard column or analytical column can also result in poor peak shape. Flushing the column or replacing the guard column may resolve the issue.

Q4: I am observing a drift in the retention time of Avibactam. What should I check?

Retention time drift is a common HPLC issue that can be attributed to several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can lead to a change in elution strength and, consequently, retention time.[4][5] It is crucial to prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4]

  • Column Temperature: Fluctuations in column temperature can cause significant shifts in retention times.[4][5] Using a column oven to maintain a constant temperature is highly recommended.[4]

  • Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient method, can lead to retention time variability.[4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]

  • Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[6]

Q5: How do I perform forced degradation studies for this compound?

Forced degradation studies are essential to develop a stability-indicating HPLC method.[7] Avibactam, along with its combination drug like Ceftazidime, should be subjected to various stress conditions as per ICH guidelines.[8][9] These typically include:

  • Acid Hydrolysis: 0.1 M HCl

  • Base Hydrolysis: 0.1 M NaOH

  • Oxidative Degradation: 3% Hydrogen Peroxide

  • Thermal Degradation: Heating at a specific temperature (e.g., 60-80°C)

  • Photolytic Degradation: Exposure to UV light

The goal is to achieve partial degradation of the drug substance. The developed HPLC method should then be able to separate the intact drug peak from any degradation products formed.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak for Avibactam Injection issue (e.g., blocked needle, air in sample loop).Check the injector for any blockages and ensure the sample loop is completely filled. Purge the system to remove any air bubbles.[4]
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector lamp is on and set to the correct wavelength for Avibactam detection (around 260 nm).
Sample degradation.Ensure proper storage and handling of Avibactam standards and samples. Prepare fresh solutions as needed.
Poor Resolution Between Avibactam and Ceftazidime Mobile phase composition is not optimal.Adjust the ratio of the buffer to the organic solvent. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
Incorrect pH of the mobile phase.Optimize the pH of the buffer. Small changes in pH can significantly affect the retention and selectivity of ionizable compounds.[5]
Column is not efficient.Check the column's performance using a standard mixture. If the efficiency is low, the column may need to be replaced.
High Backpressure Blockage in the system (e.g., clogged frit, blocked tubing).Systematically check for blockages by disconnecting components, starting from the detector and moving backward.[6] Reverse flush the column (disconnected from the detector) if it is clogged.[6]
Mobile phase precipitation.Ensure that the mobile phase components are fully miscible and that the buffer salts do not precipitate when mixed with the organic solvent.[6] Filter the mobile phase before use.[6]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase thoroughly using sonication or vacuum degassing.[2][6] Purge the pump to remove any trapped air.[6]
Contaminated mobile phase or detector cell.Use high-purity HPLC grade solvents and prepare fresh mobile phase. Flush the detector cell with a strong solvent like isopropanol.[6]
Leaking fittings.Check all fittings for leaks and tighten them as necessary.[6]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Avibactam Quantification

ParameterMethod 1Method 2Method 3
Column Hypersil ODS (150x4.6mm, 5µm)[1]Inertsil ODS (150x4.6mm, 5µm)[2]ODS (250mm x 4.6 mm, 5µm)
Mobile Phase Mixed Phosphate Buffer (pH 4.0) : Acetonitrile (60:40 v/v)[1]Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) : Methanol (30:70 v/v)[2]Buffer : Acetonitrile : Methanol (Isocratic)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Detection Wavelength 231 nm[1]260 nm[2]260 nm
Column Temperature Not SpecifiedNot Specified30°C

Table 2: Performance Data for Avibactam Quantification Methods

ParameterMethod 1Method 2Method 3
Retention Time (Avibactam) 4.410 min[1]3.7 min[2]3.725 min
Linearity Range (Avibactam) 60-120 µg/mL[1]1-5 µg/mL[2]25-150 µg/mL
% Recovery (Accuracy) 99.75%[1]Not Specified100.56%
LOD (Avibactam) 2.5 µg/mL[10]3 ppm0.11 µg/mL
LOQ (Avibactam) 7.69 µg/mL[10]10.1 ppm0.34 µg/mL

Experimental Protocols

Method 1: RP-HPLC for Simultaneous Estimation of Ceftazidime and Avibactam

  • Sample Preparation: Accurately weigh and transfer the sample equivalent to the target concentration into a volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of working standards covering the linearity range (e.g., 60-140 µg/mL).[10]

  • Chromatographic Conditions:

    • Column: Hypersil ODS (150x4.6mm, 5µm)[1]

    • Mobile Phase: A mixture of mixed phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in the ratio of 60:40 v/v.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 231 nm[1]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and quantify the amount of Avibactam by interpolating its peak area from the calibration curve.

Method 2: RP-HPLC for Simultaneous Estimation of Avibactam and Ceftazidime in a Combined Dosage Form

  • Sample Preparation: For a combined dosage form, weigh the contents of the formulation and calculate the average weight. Take a quantity of the powder equivalent to the desired concentration of Avibactam and dissolve it in a suitable diluent (e.g., mobile phase). Sonicate to ensure complete dissolution and filter the solution before injection.[8]

  • Standard Preparation: Prepare individual stock solutions of Avibactam and Ceftazidime. From these, prepare a mixed standard solution at the working concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS (150mm x 4.6mm, 5µm)[2]

    • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0) and methanol in the ratio of 30:70 v/v.[2]

    • Flow Rate: 1.0 mL/min[2]

    • Detection: PDA detector at 260 nm[2]

    • Injection Volume: 10 µL

  • Analysis: Perform system suitability tests to ensure the chromatographic system is working correctly. Inject the mixed standard and sample solutions, and calculate the concentration of Avibactam in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) Injection Sample/Standard Injection SamplePrep->Injection StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffering, Mixing, Degassing) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemSuitability System Suitability Test SystemEquilibration->SystemSuitability SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Avibactam PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

Caption: General experimental workflow for HPLC analysis of this compound.

troubleshooting_peak_shape cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_verification Verification Start Poor Avibactam Peak Shape (Tailing, Fronting, Splitting) CheckColumn Is the column old or contaminated? Start->CheckColumn CheckSample Is the sample concentration too high? Start->CheckSample CheckMobilePhase Is the mobile phase pH appropriate? Start->CheckMobilePhase ActionColumn Flush column with strong solvent or replace guard/analytical column CheckColumn->ActionColumn ActionSample Dilute sample and re-inject CheckSample->ActionSample ActionMobilePhase Adjust mobile phase pH (e.g., to ~3.0) or use an end-capped column CheckMobilePhase->ActionMobilePhase Verify Re-run analysis ActionColumn->Verify ActionSample->Verify ActionIonPair Consider adding an ion-pairing agent ActionMobilePhase->ActionIonPair ActionMobilePhase->Verify ActionIonPair->Verify Result Peak shape acceptable? Verify->Result End Problem Resolved Result->End Yes FurtherTroubleshoot Further Troubleshooting Required Result->FurtherTroubleshoot No

Caption: Troubleshooting decision tree for poor Avibactam peak shape in HPLC.

References

minimizing off-target effects of Avibactam Sodium in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avibactam Sodium. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of this compound in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Avibactam is a non-β-lactam β-lactamase inhibitor. Its primary function is to covalently and reversibly inhibit a wide range of bacterial β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1] By inhibiting these enzymes, avibactam restores the efficacy of β-lactam antibiotics, such as ceftazidime, against resistant bacteria. Avibactam itself possesses weak intrinsic antibacterial activity at higher concentrations.

Q2: Can this compound enter mammalian cells?

Yes. Studies have shown that avibactam can penetrate eukaryotic cells, and its intracellular concentration tends to mirror the extracellular concentration. This indicates that avibactam can reach intracellular compartments where potential off-target effects could occur.

Q3: Is there known cytotoxicity of this compound towards mammalian cell lines?

Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across a broad range of mammalian cell lines. The primary focus of research has been on its antibacterial efficacy. Therefore, it is crucial for researchers to perform their own cytotoxicity assessments in their specific cell models.

Q4: How should I prepare and store this compound for cell-based assays?

This compound is soluble in both water and dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare fresh stock solutions in a sterile, appropriate solvent. Aqueous solutions should be used on the same day of preparation. For longer-term storage, aliquoted stock solutions in DMSO can be stored at -20°C or -80°C, though it's important to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell-based assay when using this compound.

  • Possible Cause 1: High Concentration of Avibactam.

    • Solution: Perform a dose-response experiment to determine the concentration range where this compound does not significantly impact the viability of your specific cell line. It is recommended to start with a wide range of concentrations and narrow down to a non-toxic working concentration.

  • Possible Cause 2: Off-target effects on cellular metabolism.

    • Solution: While direct effects on mammalian cell metabolism are not well-documented, the combination of ceftazidime and avibactam has been shown to affect central carbon metabolism in bacteria.[2][3] Consider performing a cellular metabolism assay (e.g., Seahorse assay) to investigate if this compound is impacting mitochondrial respiration or glycolysis in your cells.

  • Possible Cause 3: Contamination of the compound or culture.

    • Solution: Ensure the purity of your this compound. Use sterile techniques for all cell culture manipulations to rule out microbial contamination, which can independently affect cell viability.

Problem 2: My fluorescence-based assay is showing inconsistent or unexpected results in the presence of this compound.

  • Possible Cause 1: Intrinsic fluorescence of Avibactam.

    • Solution: Run a control experiment with this compound in your assay medium without cells to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay. One study has described a fluorescence-based assay for avibactam itself, suggesting it has fluorescent properties that could interfere with other assays.[4]

  • Possible Cause 2: Interference with the fluorescent dye.

    • Solution: Some compounds can quench or enhance the fluorescence of assay dyes. To test for this, perform the assay in a cell-free system with the dye and varying concentrations of this compound to see if there is a direct interaction.

Problem 3: I am using a luciferase reporter assay and the signal is being affected in an unexpected way.

  • Possible Cause: Direct inhibition or stabilization of the luciferase enzyme.

    • Solution: Many small molecules can directly interact with luciferase enzymes, either inhibiting their activity or stabilizing them, leading to artificially low or high signals, respectively.[5][6][7] It is crucial to perform a counter-screen where this compound is tested against the purified luciferase enzyme in a cell-free system to rule out direct effects on the reporter protein.

Quantitative Data Summary

There is a notable lack of comprehensive public data on the cytotoxic effects of this compound on a wide array of mammalian cell lines. Researchers are strongly encouraged to determine the IC50 for cytotoxicity in their specific cell lines of interest.

Table 1: Cytotoxicity of this compound on Mammalian Cell Lines (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
Data Not Available (e.g., MTT, XTT)(e.g., 24, 48, 72)--
Researchers should fill this table with their own experimental data.

Table 2: Solubility and Stability of this compound

SolventSolubilityStorage of Stock SolutionRecommendations
WaterSolublePrepare fresh for each experimentDo not store aqueous solutions for more than one day.
DMSOSolubleAliquot and store at -20°C or -80°CMinimize freeze-thaw cycles.

Experimental Protocols

Key Experiment: Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on an adherent mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Materials:

  • Adherent mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • This compound

  • Sterile DMSO or water for stock solution preparation

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or a commercial solubilization buffer)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in the appropriate sterile solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Avibactam Stock Solution (e.g., in DMSO or Water) seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions of Avibactam (24-72h) seed_cells->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, XTT, CellTiter-Glo) treat_cells->cytotoxicity_assay off_target_assay Perform Specific Off-Target Assay (e.g., Kinase Panel, GPCR Screen) treat_cells->off_target_assay calc_ic50 Calculate IC50 for Cytotoxicity cytotoxicity_assay->calc_ic50 analyze_off_target Analyze Off-Target Hits off_target_assay->analyze_off_target conclusion Determine Non-Toxic Concentration Range & Identify Potential Off-Target Liabilities calc_ic50->conclusion analyze_off_target->conclusion

Caption: Workflow for assessing potential off-target effects of this compound.

signaling_pathway Hypothetical Off-Target Signaling Pathway Interference cluster_intended Intended Action (in Bacteria) cluster_off_target Hypothetical Off-Target Action (in Mammalian Cells) avibactam Avibactam beta_lactamase Beta-Lactamase (Bacterial Enzyme) avibactam->beta_lactamase Inhibits avibactam2 Avibactam receptor Cell Surface Receptor avibactam2->receptor Binds to? kinase Intracellular Kinase avibactam2->kinase Inhibits? receptor->kinase Activates transcription_factor Transcription Factor kinase->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Adverse Cellular Response (e.g., Apoptosis, Decreased Proliferation) gene_expression->cellular_response

Caption: Avibactam's intended mechanism vs. a hypothetical off-target interaction.

References

strategies to prevent Avibactam Sodium precipitation in complex media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the precipitation of Avibactam Sodium in complex media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[][2][3] Specifically, its solubility in water is greater than 140 mg/mL, and in DMSO, it is approximately 57 mg/mL.[2][3] Its solubility in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[4] It is slightly soluble in methanol and insoluble in ethanol.[][3]

Q2: What are the primary factors that can cause this compound to precipitate in complex media?

Several factors can contribute to the precipitation of this compound in complex laboratory media:

  • pH: The pH of the solution is a critical factor. As a weak acid, the solubility of Avibactam is pH-dependent.[5]

  • Temperature: Temperature fluctuations can affect the stability and solubility of this compound in solution.

  • High Salt Concentrations: The presence of certain salts, such as sodium chloride, can decrease the solubility of this compound.

  • Presence of Divalent Cations: While specific data for Avibactam is limited, divalent cations in media can sometimes interact with compounds, leading to precipitation.

  • Supersaturation: Preparing a solution with a concentration of this compound that exceeds its solubility limit in the specific medium will lead to precipitation.

Q3: How does pH affect the solubility of this compound?

The solubility of weak acids generally increases with a higher pH.[5] For Avibactam, its solubility is expected to be lower in acidic conditions and higher in neutral to alkaline conditions. Maintaining a stable and appropriate pH is crucial to prevent precipitation.

Q4: Can I prepare a concentrated stock solution of this compound?

Yes, preparing a concentrated stock solution in a suitable solvent like water or DMSO is a common practice.[3][4] This stock solution can then be diluted to the final working concentration in your complex medium. This approach helps to avoid issues related to the direct dissolution of the powder in a complex mixture. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low enough to not affect your experiment.

Troubleshooting Guide

Issue: I am observing precipitation after adding this compound to my complex medium.

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.

Step 1: Verify the Preparation of the Stock Solution

  • Action: Ensure your this compound stock solution is fully dissolved and that you have not exceeded its solubility limit in the chosen solvent (e.g., >140 mg/mL in water or ~57 mg/mL in DMSO).[2][3]

  • Rationale: An incompletely dissolved or supersaturated stock solution is a common source of precipitation upon dilution.

Step 2: Assess the pH of the Final Medium

  • Action: Measure the pH of your complex medium after the addition of this compound.

  • Rationale: The addition of this compound or other components might have shifted the pH to a range where Avibactam's solubility is reduced.

  • Solution: Adjust the pH of the final medium to a neutral or slightly alkaline range (e.g., pH 7.0-7.4), if compatible with your experimental setup.

Step 3: Evaluate the Salt Concentration of the Medium

  • Action: Review the composition of your complex medium, paying close attention to the concentration of salts like sodium chloride.

  • Rationale: High concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of other solutes like this compound.

  • Solution: If possible, try preparing the medium with a lower salt concentration or test the solubility of this compound in a simpler buffer with a similar pH before moving to the complex medium.

Step 4: Consider the Temperature and Storage Conditions

  • Action: Review the temperature at which you are preparing and storing your this compound-containing medium.

  • Rationale: Temperature can influence solubility and stability. While detailed studies on Avibactam are limited, sudden temperature changes or prolonged storage at inappropriate temperatures can contribute to precipitation.

  • Solution: Prepare solutions at a controlled room temperature and store them as recommended for your specific application, avoiding repeated freeze-thaw cycles.

Step 5: Investigate Potential Interactions with Divalent Cations

  • Action: Check the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in your complex medium.

  • Rationale: Although direct evidence for Avibactam is scarce, divalent cations are known to sometimes form insoluble salts with certain compounds.

  • Solution: If high concentrations of divalent cations are present, consider using a chelating agent, if appropriate for your experiment, or test solubility in a medium with lower concentrations of these ions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventpHTemperatureSolubility
WaterNot SpecifiedNot Specified> 140 mg/mL
DMSONot SpecifiedNot Specified~ 57 mg/mL
PBS7.2Not Specified~ 10 mg/mL
MethanolNot SpecifiedNot SpecifiedSlightly Soluble
EthanolNot SpecifiedNot SpecifiedInsoluble

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in a Complex Medium

This protocol outlines a method to determine the concentration at which this compound starts to precipitate in your specific complex medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Your complex medium of interest

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

  • Multichannel pipette

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Prepare a Serial Dilution Series:

    • In a separate 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

  • Add to Complex Medium:

    • In a new 96-well plate, add a fixed volume of your complex medium to each well.

    • Using a multichannel pipette, transfer a small, equal volume of each concentration from the dilution plate to the corresponding wells of the plate containing the complex medium. This will create a gradient of this compound concentrations in the medium.

  • Incubate and Measure Turbidity:

    • Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.

    • Measure the optical density (OD) or turbidity of each well using a plate reader at a wavelength of 600 nm.

  • Data Analysis:

    • Plot the OD600 values against the corresponding this compound concentrations.

    • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit of this compound in your medium under the tested conditions.

Visualizations

cluster_factors Factors Influencing this compound Solubility pH pH Avibactam_Precipitation This compound Precipitation pH->Avibactam_Precipitation Low pH increases risk Temperature Temperature Temperature->Avibactam_Precipitation Fluctuations can induce Salt_Concentration Salt Concentration Salt_Concentration->Avibactam_Precipitation High concentration decreases solubility Divalent_Cations Divalent Cations Divalent_Cations->Avibactam_Precipitation Potential for insoluble salt formation

Caption: Factors contributing to this compound precipitation.

Start Precipitation Observed Check_Stock Verify Stock Solution (Concentration & Dissolution) Start->Check_Stock Check_pH Measure and Adjust Medium pH Check_Stock->Check_pH Stock OK Evaluate_Salts Assess Salt Concentration Check_pH->Evaluate_Salts pH OK Consider_Temp Review Temperature & Storage Evaluate_Salts->Consider_Temp Salts OK Resolve Precipitation Resolved Consider_Temp->Resolve Conditions Optimized

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Avibactam Sodium In Vitro Activity through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal Avibactam Sodium activity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro activity of this compound?

A1: While a definitive optimal pH for this compound's standalone activity has not been explicitly defined in the literature, experimental evidence suggests that a neutral to slightly acidic pH range is advisable for in vitro testing. Standard susceptibility testing protocols for ceftazidime-avibactam recommend a pH of 7.2 to 7.4 for the testing medium. This range provides a balance between the stability of avibactam and the physiological conditions relevant to bacterial infections.

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is susceptible to pH-dependent degradation. It is more stable in acidic to neutral solutions. As the pH increases (becomes more alkaline), the rate of hydrolysis of avibactam increases, leading to a shorter half-life. Therefore, for prolonged experiments, maintaining a pH at or slightly below neutral is recommended to ensure the integrity of the compound.

Q3: Can the pH of the culture medium influence the Minimum Inhibitory Concentration (MIC) results for Avibactam in combination with a β-lactam?

A3: Yes, the pH of the culture medium can significantly impact the MIC values of β-lactam/avibactam combinations. In studies with ceftazidime-avibactam, an acidic pH (5.0 or 6.0) was shown to increase the MIC for Enterobacteriaceae by 4- to 16-fold. Conversely, for Pseudomonas aeruginosa, the MIC decreased by 4-fold at an acidic pH.[1] This effect is thought to be related to the intrinsic activity of the β-lactam partner at different pH values.[1]

Q4: I am observing lower than expected activity of Avibactam in my in vitro assay. Could pH be a contributing factor?

A4: Yes, an inappropriate pH is a potential cause for reduced Avibactam activity. If the pH of your medium is too high (alkaline), Avibactam may be degrading over the course of your experiment. Conversely, a very low (acidic) pH might affect the activity of the partner β-lactam or the bacterial physiology, leading to altered susceptibility. It is crucial to measure and adjust the pH of your test medium to the recommended range of 7.2-7.4.

Q5: What is the recommended procedure for adjusting the pH of my in vitro test medium?

A5: A detailed protocol for adjusting the pH of microbiological growth media is provided in the "Experimental Protocols" section of this guide. The general principle involves the careful addition of sterile dilute acid (e.g., HCl) or base (e.g., NaOH) to the medium while monitoring the pH with a calibrated pH meter.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent MIC results across experiments. Variation in the final pH of the prepared culture medium.Strictly adhere to the protocol for pH measurement and adjustment for each batch of medium. Ensure the pH meter is calibrated daily.
Loss of Avibactam activity during long incubation periods. Degradation of Avibactam due to alkaline pH.Verify and adjust the medium pH to the lower end of the recommended range (e.g., 7.2). Consider performing stability studies of Avibactam under your specific experimental conditions.
Unexpected changes in the activity of the partner β-lactam. The intrinsic activity of the β-lactam is pH-dependent.Consult literature for the specific pH-activity profile of the partner β-lactam. Be aware that adjusting pH to optimize Avibactam stability might alter the partner drug's efficacy.
Precipitation observed in the culture medium upon pH adjustment. Changes in the solubility of medium components.Make pH adjustments gradually with dilute solutions. Ensure thorough mixing after each addition. If precipitation persists, a different buffering system may be required.

Data Presentation

Table 1: Effect of pH on Ceftazidime-Avibactam MICs for Select Organisms

OrganismpH 5.0pH 6.0Standard pH (7.2-7.4)pH 8.0Fold Change at pH 5.0 vs. Standard
E. coli ATCC 35218420.250.2516-fold increase
K. pneumoniae ATCC 700603840.50.516-fold increase
P. aeruginosa ATCC 278530.51224-fold decrease

Data adapted from a study on the effect of in vitro testing parameters on ceftazidime-avibactam MICs.[1]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Materials:

  • Dehydrated Mueller-Hinton Broth powder

  • Distilled or deionized water

  • Calibrated pH meter with an appropriate electrode

  • Sterile 0.1 N HCl and 0.1 N NaOH solutions

  • Sterile magnetic stir bar and stir plate

  • Autoclave

  • Sterile flasks and graduated cylinders

Procedure:

  • Prepare the Medium: Following the manufacturer's instructions, dissolve the appropriate amount of Mueller-Hinton Broth powder in the required volume of distilled or deionized water in a flask.

  • Initial pH Measurement: After the powder is completely dissolved, place the flask on a magnetic stir plate with a sterile stir bar and allow the medium to mix. Aseptically introduce the calibrated pH electrode into the solution and record the initial pH. The pH of unadjusted CAMHB is typically around 7.3.

  • pH Adjustment (if necessary):

    • If the pH is above 7.4, add sterile 0.1 N HCl dropwise while continuously monitoring the pH. Allow the pH to stabilize after each addition.

    • If the pH is below 7.2, add sterile 0.1 N NaOH dropwise, again with continuous monitoring.

  • Final pH Confirmation: Once the desired pH (within the 7.2-7.4 range) is reached and stable, record the final pH.

  • Sterilization: Dispense the pH-adjusted medium into appropriate containers and sterilize by autoclaving according to the manufacturer's instructions.

  • Post-Sterilization Check: After the medium has cooled to room temperature, aseptically take a small aliquot to re-check the pH. Autoclaving can sometimes cause a slight shift in pH.

Mandatory Visualizations

experimental_workflow Workflow for pH Adjustment of In Vitro Test Medium cluster_prep Medium Preparation cluster_adjust pH Adjustment cluster_final Finalization prep_medium 1. Dissolve CAMHB powder in distilled water initial_ph 2. Measure initial pH prep_medium->initial_ph decision pH within 7.2-7.4? initial_ph->decision add_hcl Add 0.1N HCl decision->add_hcl No (too high) add_naoh Add 0.1N NaOH decision->add_naoh No (too low) sterilize 4. Sterilize by autoclaving decision->sterilize Yes add_hcl->decision add_naoh->decision final_ph_check 5. Post-sterilization pH check sterilize->final_ph_check ready Medium ready for use final_ph_check->ready

Caption: Workflow for preparing and adjusting the pH of in vitro test medium.

logical_relationship Factors Influencing Avibactam In Vitro Activity cluster_ph pH of Medium cluster_factors Influenced Factors cluster_outcome Experimental Outcome ph pH avibactam_stability Avibactam Stability ph->avibactam_stability directly impacts partner_drug_activity Partner β-Lactam Activity ph->partner_drug_activity can alter bacterial_physiology Bacterial Physiology ph->bacterial_physiology can affect mic_result MIC Result avibactam_stability->mic_result partner_drug_activity->mic_result bacterial_physiology->mic_result

References

Validation & Comparative

Avibactam Sodium: A Comparative Analysis of its Efficacy Against ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge in clinical practice, limiting therapeutic options. Avibactam sodium, a novel non-β-lactam β-lactamase inhibitor, in combination with ceftazidime, has emerged as a critical agent in combating these resistant pathogens. This guide provides an objective comparison of ceftazidime-avibactam's in vitro activity against ESBL-producing Enterobacteriaceae relative to other antimicrobial agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Restoring Ceftazidime's Potency

ESBLs are enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including third-generation cephalosporins like ceftazidime. Avibactam works by covalently binding to the active site of these β-lactamase enzymes, effectively inactivating them. This protective action restores the antibacterial activity of ceftazidime, allowing it to bind to its target penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to cell death.[1][2][3]

cluster_0 Bacterial Cell cluster_1 Ceftazidime-Avibactam Action ESBL ESBL Enzyme Ceftazidime Ceftazidime ESBL->Ceftazidime ESBL_Inhibited Inactivated ESBL Ceftazidime->ESBL Hydrolysis & Inactivation PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibition Ceftazidime_Active Ceftazidime (Active) CellWall Cell Wall Synthesis PBP->CellWall Catalysis Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to Avibactam Avibactam Avibactam->ESBL_Inhibited Inhibition PBP_Inhibited Inhibited PBPs Ceftazidime_Active->PBP_Inhibited Effective Binding & Inhibition CellWall_Blocked Blocked Cell Wall Synthesis PBP_Inhibited->CellWall_Blocked Leads to Lysis_Effective Bacterial Cell Lysis CellWall_Blocked->Lysis_Effective Results in cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Isolate 1. Isolate Subculture (18-24h incubation) Suspension 2. Create 0.5 McFarland Standard Suspension Isolate->Suspension Inoculum 4. Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) Suspension->Inoculum Dilution 3. Prepare Serial Dilutions of Ceftazidime with fixed Avibactam (4 µg/mL) Inoculate 5. Inoculate Microtiter Plate with Dilutions & Inoculum Dilution->Inoculate Inoculum->Inoculate Incubate 6. Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read 7. Read Results Visually Incubate->Read MIC 8. Determine MIC (Lowest concentration with no visible growth) Read->MIC

References

A Head-to-Head Comparison of Avibactam and Relebactam Efficacy in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of two leading β-lactamase inhibitors, Avibactam and Relebactam. This report synthesizes in vitro data, outlines experimental methodologies, and visualizes key mechanisms of action.

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The development of novel β-lactam/β-lactamase inhibitor (BLBLI) combinations has been a significant advancement in treating infections caused by these resilient pathogens. Among these, combinations involving avibactam (ceftazidime-avibactam, CZA) and relebactam (imipenem-cilastatin-relebactam, IMR) are at the forefront. This guide provides an objective, data-driven comparison of their efficacy, supported by experimental evidence to inform research and development efforts.

Mechanism of Action: A Tale of Two Inhibitors

Avibactam and relebactam are both non-β-lactam, diazabicyclooctane (DBO) inhibitors. They function by forming a covalent, yet reversible, acyl-enzyme complex with serine-based β-lactamases, effectively inactivating these resistance-conferring enzymes and restoring the activity of their partner β-lactam antibiotic. While structurally related, their inhibitory profiles have key distinctions.

Avibactam potently inhibits Ambler class A (e.g., KPC), class C (AmpC), and certain class D (e.g., OXA-48-like) β-lactamases.[1] Relebactam also effectively inhibits class A and class C enzymes but demonstrates limited activity against class D carbapenemases.[1][2] Critically, neither avibactam nor relebactam is effective against class B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[1]

G cluster_pathogen Bacterial Cell cluster_resistance Resistance Mechanism BetaLactam β-Lactam Antibiotic (e.g., Ceftazidime, Imipenem) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds & Inhibits BetaLactamase Serine β-Lactamase (KPC, AmpC, OXA-48) BetaLactam->BetaLactamase Targeted by CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Hydrolysis Antibiotic Hydrolysis BetaLactamase->Hydrolysis Causes Inhibitor Avibactam or Relebactam Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of β-Lactamase Inhibition.

Quantitative Efficacy Comparison

The in vitro efficacy of avibactam and relebactam, in their respective combinations, has been evaluated extensively against a range of multidrug-resistant pathogens. The following tables summarize key quantitative data from comparative studies, focusing on Minimum Inhibitory Concentration (MIC) and susceptibility rates.

Table 1: In Vitro Activity against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
CombinationOrganism TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Source(s)
Ceftazidime-Avibactam (CZA) KPC-producing4/48/493.8 - 97.3[3][4]
Imipenem-Relebactam (IMR) KPC-producing0.25/40.5/4 - 195.8 - 99.2[3][4]
Ceftazidime-Avibactam (CZA) OXA-48-producing--99.5[2]
Imipenem-Relebactam (IMR) OXA-48-producing--81.3[2]

Note: MIC values are often reported for the β-lactam component, with the inhibitor at a fixed concentration (typically 4 mg/L).

Table 2: In Vitro Activity against Pseudomonas aeruginosa
CombinationOrganism TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Source(s)
Ceftazidime-Avibactam (CZA) All isolates21689.8[5]
Imipenem-Relebactam (IMR) All isolates--88.9[5]
Ceftazidime-Avibactam (CZA) Carbapenem-Resistant (CRPA)--79.2[6]
Imipenem-Relebactam (IMR) Carbapenem-Resistant (CRPA)--91.7[6]
Ceftazidime-Avibactam (CZA) KPC-producing--86.4[7]
Imipenem-Relebactam (IMR) KPC-producing--9.1[7]

Key Efficacy Observations

  • Against KPC-producing K. pneumoniae : Both CZA and IMR demonstrate potent in vitro activity.[3] IMR often shows lower MIC values and slightly higher susceptibility rates.[3][4] Notably, IMR has shown efficacy against certain CZA-resistant KPC variants with D179 substitutions.[8]

  • Against OXA-48-producing Enterobacterales : CZA is uniquely active against OXA-48 producers, a key differentiator from IMR, which has insufficient effect.[1][2]

  • Against P. aeruginosa : Both combinations are highly active against P. aeruginosa.[9][10] However, CZA appears more active against isolates that are non-susceptible to both ceftazidime and imipenem, and particularly against KPC-producing P. aeruginosa.[7][11] Resistance to IMR in P. aeruginosa is often linked to inactivating mutations in the oprD gene, which codes for a porin channel crucial for imipenem uptake.[7][12]

Experimental Protocols

The data presented is primarily derived from in vitro susceptibility testing. The standard methodology employed in the cited studies is the broth microdilution method, conducted according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a drug that prevents visible growth of a bacterium.

Methodology:

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Drug Dilution: A series of two-fold serial dilutions of the antimicrobial agent (e.g., ceftazidime, imipenem) are prepared in cation-adjusted Mueller-Hinton broth (MH) in microtiter plates.

  • Inhibitor Concentration: The β-lactamase inhibitor (avibactam or relebactam) is added to each well at a fixed concentration, typically 4 µg/mL.[8]

  • Inoculation: The prepared bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[8]

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth. This is assessed by visual inspection.

G start Start prep_isolate Prepare Bacterial Isolate Suspension (0.5 McFarland) start->prep_isolate inoculate Inoculate Plate with Bacterial Suspension prep_isolate->inoculate prep_plate Prepare Serial Dilutions of β-Lactam in Microtiter Plate add_inhibitor Add Fixed Concentration of Inhibitor (Avibactam or Relebactam) prep_plate->add_inhibitor add_inhibitor->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end G cluster_inhibitors β-Lactamase Inhibitors cluster_enzymes Inhibited β-Lactamase Classes cluster_no_activity No Activity Avibactam Avibactam ClassA Class A (KPC, ESBL) Avibactam->ClassA ClassC Class C (AmpC) Avibactam->ClassC ClassD Class D (OXA-48) Avibactam->ClassD MBL Class B (MBLs) Avibactam->MBL Ineffective Relebactam Relebactam Relebactam->ClassA Relebactam->ClassC Relebactam->ClassD Limited/No Activity Relebactam->MBL Ineffective

References

Confirming the Synergy of Avibactam Sodium with Ceftazidime via Checkerboard Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like ceftazidime. The combination of ceftazidime with a novel β-lactamase inhibitor, avibactam sodium, has emerged as a critical therapeutic strategy. This guide provides an objective comparison of the performance of this combination, supported by experimental data from checkerboard assays, a standard in vitro method for assessing antimicrobial synergy.

The Synergistic Mechanism of Ceftazidime and Avibactam

Ceftazidime is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, its efficacy is compromised by β-lactamase enzymes that hydrolyze the β-lactam ring. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently acylates a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes, rendering them inactive.[1] By protecting ceftazidime from degradation, avibactam restores its antibacterial activity against many resistant strains.[1]

SynergyMechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Disruption leads to BetaLactamase β-Lactamase Enzyme Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolyzes InhibitedBetaLactamase Inhibited β-Lactamase BetaLactamase->InhibitedBetaLactamase Becomes Ceftazidime->PBP Inhibits InactivatedCeftazidime Inactivated Ceftazidime Ceftazidime->InactivatedCeftazidime Becomes Avibactam Avibactam Avibactam->BetaLactamase Inhibits

Caption: Mechanism of Ceftazidime-Avibactam Synergy.

Experimental Protocol: Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[2][3][4]

Materials
  • 96-well microtiter plates

  • Ceftazidime and this compound powders

  • Appropriate solvent for reconstitution (e.g., sterile water)

  • Mueller-Hinton Broth (MHB)

  • Bacterial isolates (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of ceftazidime and avibactam at a high concentration (e.g., 5,120 mg/L) in a suitable solvent.[5]

    • Sterilize the stock solutions by filtration.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial isolate on an appropriate agar medium overnight.

    • Suspend several colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[3][6]

  • Assay Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Create serial twofold dilutions of ceftazidime along the x-axis (e.g., columns 1-10) and avibactam along the y-axis (e.g., rows A-G).[6]

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include control wells:

      • Growth control (no drug)

      • Sterility control (no bacteria)

      • MIC of ceftazidime alone

      • MIC of avibactam alone

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[3]

    • Incubate the plates at 35°C for 16-24 hours.[6]

  • Determining the Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.

CheckerboardWorkflow A Prepare Stock Solutions (Ceftazidime & Avibactam) D Create Serial Dilutions Ceftazidime (x-axis) Avibactam (y-axis) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E C Dispense MHB into 96-Well Plate C->D D->E F Incubate at 35°C for 16-24 hours E->F G Read MICs (Visual Inspection) F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additivity, etc.) H->I

Caption: Checkerboard Assay Experimental Workflow.

Data Presentation and Interpretation

The interaction between ceftazidime and avibactam is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Fractional Inhibitory Concentration (FIC) Index Calculation

The FIC index is calculated using the following formula:[2][3]

FICI = FICA + FICB

Where:

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

Interpretation of the FIC Index

The calculated FICI value determines the nature of the interaction:[2][3][6]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Sample Checkerboard Assay Results

The following table summarizes hypothetical results from checkerboard assays with ceftazidime and avibactam against various Gram-negative isolates.

Bacterial IsolateResistance MechanismMIC Ceftazidime Alone (mg/L)MIC Avibactam Alone (mg/L)MIC Ceftazidime in Combination (mg/L)MIC Avibactam in Combination (mg/L)FICIInterpretation
K. pneumoniae ATCC 700603ESBL (SHV-18)128>16240.26Synergy
E. coli NCTC 13353Carbapenemase (KPC-3)256>16440.26Synergy
P. aeruginosa PAO1Wild-Type2>16211.06Indifference
E. cloacaeAmpC producer64>16140.26Synergy

Comparison with Alternative Synergy Testing Methods

While the checkerboard assay is a valuable tool for initial synergy screening, other methods can provide additional insights.

  • Time-Kill Assays: These assays provide dynamic information about the rate of bacterial killing over time and can distinguish between bactericidal and bacteriostatic effects.[2][7] Time-kill assays are often used to confirm the findings of checkerboard assays.[2][7]

  • E-test Synergy: This method uses gradient diffusion strips placed on an agar plate to determine the MICs of drugs alone and in combination. It can be a simpler alternative to broth microdilution.[8]

Conclusion

Checkerboard assays consistently demonstrate the potent synergistic effect of combining this compound with ceftazidime against a wide range of β-lactamase-producing Gram-negative bacteria.[9] The addition of avibactam restores the in vitro activity of ceftazidime, often reducing the MIC to susceptible levels.[9] This guide provides a framework for researchers to design, execute, and interpret checkerboard assays to evaluate this and other antimicrobial combinations, contributing to the development of effective therapies against multidrug-resistant pathogens.

References

Independent Verification of Avibactam Sodium's Mechanism of Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avibactam sodium's performance against other prominent beta-lactamase inhibitors, supported by experimental data. Avibactam is a non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique mechanism of action, involving reversible covalent inhibition, sets it apart from traditional inhibitors.

Mechanism of Inhibition: A Reversible Covalent Bond

Avibactam inhibits serine β-lactamases through a novel mechanism. It forms a covalent acyl-enzyme intermediate, but unlike "suicide" inhibitors such as clavulanic acid, this bond is reversible. This allows Avibactam to be recycled and inhibit multiple β-lactamase molecules, contributing to its high efficiency. The process involves the opening of Avibactam's diazabicyclooctane ring upon acylation of the active site serine, followed by a deacylation step that regenerates the active enzyme and the intact inhibitor.

Below is a diagram illustrating the general mechanism of Avibactam inhibition.

Avibactam_Mechanism E_SerOH Active β-Lactamase (with Serine Hydroxyl) Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) E_SerOH->Acyl_Enzyme Acylation (k_acyl) Avibactam Avibactam Avibactam->Acyl_Enzyme Regenerated_E Regenerated Active β-Lactamase Acyl_Enzyme->Regenerated_E Deacylation (k_deacyl) (Recyclization) Intact_Avibactam Intact Avibactam Acyl_Enzyme->Intact_Avibactam

Caption: General mechanism of Avibactam's reversible covalent inhibition.

Comparative Performance: Avibactam vs. Other β-Lactamase Inhibitors

Avibactam exhibits a broader spectrum of activity compared to traditional β-lactamase inhibitors like clavulanic acid and tazobactam, particularly against Class C and some Class D enzymes. It also shows potent inhibition of Class A enzymes, including many Extended-Spectrum β-Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

Table 1: Comparative Inhibition Spectrum of β-Lactamase Inhibitors
InhibitorClass A (e.g., TEM, SHV, CTX-M, KPC)Class B (Metallo-β-lactamases)Class C (e.g., AmpC)Class D (e.g., OXA-48)
Avibactam Inhibits No Activity Inhibits Inhibits some
Clavulanic AcidInhibits manyNo ActivityPoor/No ActivityPoor/No Activity
TazobactamInhibits manyNo ActivityLimited ActivityPoor/No Activity
VaborbactamInhibits (especially KPC)No Activity Inhibits No Activity

Quantitative Analysis: Kinetic Parameters and Susceptibility Data

The efficacy of a β-lactamase inhibitor can be quantified by its kinetic parameters, such as the inhibition constant (Ki) and the acylation (k₂) and deacylation (k₋₂) rates. Lower Ki and higher acylation rates indicate more potent inhibition. Minimum Inhibitory Concentration (MIC) values from susceptibility testing provide a measure of the concentration of an antibiotic, in combination with an inhibitor, required to prevent visible bacterial growth.

Table 2: Kinetic Parameters of Avibactam and Comparators Against Key β-Lactamases
β-LactamaseInhibitork₂/Kᵢ (M⁻¹s⁻¹)k₋₂ (s⁻¹)IC₅₀ (nM)
CTX-M-15 (Class A) Avibactam 1.0 x 10⁵ 6.5 x 10⁻⁴ ~5
Clavulanic Acid---
KPC-2 (Class A) Avibactam 1.2 x 10⁴ 1.7 x 10⁻³ ~30-40
Vaborbactam--~19
AmpC (Class C) Avibactam 5.1 x 10³ 4.0 x 10⁻⁵ ~100-200
Tazobactam---
OXA-48 (Class D) Avibactam 1.7 x 10³ <1.0 x 10⁻⁶ ~1000
Table 3: In Vitro Susceptibility of Ceftazidime-Avibactam against ESBL-Producing Enterobacteriaceae
OrganismCeftazidime-Avibactam MIC₅₀ (µg/mL)Ceftazidime-Avibactam MIC₉₀ (µg/mL)% Susceptible
Escherichia coli0.250.5100%
Klebsiella pneumoniae0.51100%
Enterobacter cloacae0.251100%

MIC values are for ceftazidime with a fixed concentration of 4 µg/mL avibactam.

Experimental Protocols

Determination of Kinetic Parameters (Acylation and Deacylation Rates)

A common method to determine the kinetic parameters of β-lactamase inhibition is through spectrophotometric assays using a chromogenic substrate like nitrocefin.

Kinetic_Assay_Workflow Start Start Prepare_Reagents Prepare purified β-lactamase, Avibactam, and Nitrocefin solutions Start->Prepare_Reagents Incubate Incubate β-lactamase with varying concentrations of Avibactam Prepare_Reagents->Incubate Add_Nitrocefin Add Nitrocefin to initiate the colorimetric reaction Incubate->Add_Nitrocefin Monitor_Absorbance Monitor absorbance change over time at 486 nm Add_Nitrocefin->Monitor_Absorbance Calculate_Rates Calculate initial reaction rates and determine k_obs Monitor_Absorbance->Calculate_Rates Plot_Data Plot k_obs vs. [Avibactam] to determine k_acyl and K_i Calculate_Rates->Plot_Data Deacylation_Assay For deacylation, form acyl-enzyme complex, remove excess inhibitor, and monitor enzyme activity recovery Plot_Data->Deacylation_Assay End End Deacylation_Assay->End

Caption: Workflow for determining kinetic parameters of β-lactamase inhibition.

Methodology:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase and Avibactam solutions of known concentrations are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).

  • Acylation Rate (k_acyl) Determination:

    • The β-lactamase is pre-incubated with various concentrations of Avibactam.

    • The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).

    • The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance over time using a spectrophotometer.

    • The observed rate constants (k_obs) are plotted against the inhibitor concentration to determine the acylation rate constant (k_acyl) and the inhibition constant (K_i).

  • Deacylation Rate (k_deacyl) Determination:

    • The acyl-enzyme complex is formed by incubating the β-lactamase with a saturating concentration of Avibactam.

    • Excess, unbound inhibitor is removed (e.g., by gel filtration).

    • The spontaneous recovery of enzyme activity is monitored over time by periodically measuring the rate of substrate hydrolysis. The rate of recovery corresponds to the deacylation rate constant (k_deacyl).

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Testing_Workflow Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare microtiter plates with serial two-fold dilutions of Ceftazidime and a fixed concentration of Avibactam (4 µg/mL) Prepare_Inoculum->Prepare_Plates Inoculate Inoculate the microtiter plates with the bacterial suspension Prepare_Plates->Inoculate Incubate Incubate the plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine the MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Serial two-fold dilutions of the antibiotic (e.g., ceftazidime) are prepared in a liquid growth medium in microtiter plates. A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of Avibactam) is added to each well.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

X-ray Crystallography of Avibactam-β-Lactamase Complexes

Structural studies provide invaluable insights into the molecular interactions between Avibactam and the active site of β-lactamases.

Methodology:

  • Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Complex Formation: The purified enzyme is incubated with a molar excess of Avibactam to form the covalent complex.

  • Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor diffusion.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected. The electron density map is then calculated to determine the three-dimensional structure of the complex.

A Comparative Guide to the In Vitro Potency of Avibactam Sodium Against Serine β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to the efficacy of β-lactam antibiotics. Avibactam is a non-β-lactam β-lactamase inhibitor that restores the activity of partner β-lactams against a broad spectrum of bacteria producing these resistance enzymes. This guide provides a comparative overview of the in vitro potency of avibactam against Ambler class A, C, and D serine β-lactamases, supported by kinetic data and detailed experimental methodologies. Avibactam is not active against class B metallo-β-lactamases.[1]

Mechanism of Action

Avibactam employs a unique mechanism of covalent but reversible inhibition.[2][3][4] Unlike traditional inhibitors that are hydrolyzed after binding, avibactam forms a stable carbamoyl-enzyme intermediate with the active site serine of the β-lactamase. This reaction is slowly reversible, with deacylation regenerating the intact avibactam molecule, allowing it to inhibit other enzyme molecules.[5][6][7] This reversible nature contributes to its high efficiency in protecting β-lactam antibiotics.[4]

Avibactam Mechanism of Action E_Avi Free Enzyme (E) + Avibactam (I) EI_noncovalent Non-covalent Complex (E•I) E_Avi->EI_noncovalent k1 (Binding) EI_noncovalent->E_Avi k-1 EI_covalent Covalent Acyl-Enzyme Intermediate (E-I*) EI_noncovalent->EI_covalent k2 (Acylation) EI_covalent->EI_noncovalent k-2 (Deacylation/Recyclization)

Mechanism of Avibactam's reversible covalent inhibition.

Comparative In Vitro Potency of Avibactam

The inhibitory potency of avibactam varies across different β-lactamase classes and even among enzymes within the same class. The efficiency of inhibition is often expressed as the second-order rate constant (k₂/Kᵢ), which reflects the rate of enzyme acylation. A higher k₂/Kᵢ value indicates more efficient inhibition.

Data Summary Table:

β-Lactamase ClassEnzyme ExampleOrganism Sourcek₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (nM)
Class A CTX-M-15E. coli1.0 x 10⁵[8][9]3.4 - 29
KPC-2K. pneumoniae~1.0 x 10⁴[8]230 - 910[10]
TEM-1E. coli1.6 x 10⁵[5]-
Class C AmpCP. aeruginosa>1.0 x 10³[8]-
AmpC (P99)E. cloacae>1.0 x 10³[8]-
Class D OXA-10-1.1 x 10¹[8][9]-
OXA-24-5.1 x 10¹[11]-
OXA-23-3.0 x 10²[11]-
OXA-427-8.0 x 10²[11]-
OXA-48-1.4 x 10³[8][11]-
OXA-163-1.72 x 10³[11]-

Note: IC₅₀ values can vary based on experimental conditions such as pre-incubation time. The values for KPC-2 reflect a range observed across different studies.[10][12]

As the data indicates, avibactam is a highly potent inhibitor of Class A enzymes like CTX-M-15 and TEM-1. Its efficiency against the KPC-2 carbapenemase is slightly lower but still significant.[8] Avibactam also demonstrates good activity against Class C AmpC enzymes.[4][8] The potency against Class D β-lactamases is the most variable, with weak inhibition of OXA-10 and OXA-24 but significantly better activity against carbapenem-hydrolyzing enzymes like OXA-48.[8][11]

Experimental Protocols

The following is a representative protocol for determining the in vitro potency of avibactam against a purified serine β-lactamase using the chromogenic substrate nitrocefin.

Objective: To determine the second-order rate constant (k₂/Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of avibactam.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam sodium salt

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)[6]

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm[13]

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep 1. Reagent Preparation enzyme_prep Dilute Enzyme Stock in Assay Buffer avi_prep Prepare Avibactam Serial Dilutions nitro_prep Prepare Nitrocefin Working Solution plate Add Enzyme and Avibactam to Plate enzyme_prep->plate avi_prep->plate add_nitro Initiate Reaction with Nitrocefin nitro_prep->add_nitro assay 2. Assay Setup incubate Pre-incubate Enzyme and Inhibitor plate->incubate incubate->add_nitro reaction 3. Reaction & Measurement read Measure Absorbance (490nm) Kinetically add_nitro->read calc Calculate Reaction Rates and Plot vs. [Avibactam] read->calc analysis 4. Data Analysis determine Determine IC50 or k2/Ki calc->determine

Workflow for determining avibactam's in vitro potency.

Detailed Procedure (for IC₅₀ Determination):

  • Reagent Preparation:

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL).[14] Dilute this stock in Assay Buffer to a final working concentration (e.g., 200 µM).[8] Protect from light.[14]

    • Prepare a stock solution of avibactam in Assay Buffer or water. Perform serial dilutions to create a range of concentrations to be tested.

    • Dilute the purified β-lactamase enzyme in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 5-10 minutes. This concentration must be determined empirically beforehand.

  • Assay Protocol:

    • In a 96-well plate, add a fixed volume of the diluted enzyme solution to each well (e.g., 50 µL).

    • Add an equal volume of each avibactam dilution to the corresponding wells. Include control wells with Assay Buffer instead of avibactam (for 100% activity) and wells with no enzyme (for background).

    • Pre-incubate the enzyme and avibactam mixture for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).[8][15]

    • Initiate the reaction by adding a fixed volume of the nitrocefin working solution to all wells (e.g., 100 µL).

  • Data Acquisition:

    • Immediately place the microplate in a reader and measure the change in absorbance at 490 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each avibactam concentration from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme background control from all other rates.

    • Express the remaining activity at each avibactam concentration as a percentage of the activity in the no-inhibitor control.

    • Plot the percent activity versus the logarithm of the avibactam concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of avibactam that reduces enzyme activity by 50%.

Avibactam is a broad-spectrum serine β-lactamase inhibitor with potent in vitro activity against clinically important Class A and Class C enzymes.[3][4] Its potency against Class D enzymes is more varied, showing greater efficacy against certain carbapenemases like OXA-48.[8][11] The unique reversible covalent mechanism of action and favorable kinetic profile make it an effective tool in overcoming β-lactamase-mediated resistance in a variety of Gram-negative pathogens. The provided methodologies offer a standardized framework for researchers to conduct further comparative studies.

References

A Comparative Guide to Validated Analytical Methods for the Detection of Avibactam Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Avibactam Sodium, a crucial β-lactamase inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for routine quality control or research and development.

Introduction to this compound Analysis

This compound is a non-β-lactam β-lactamase inhibitor, often used in combination with antibiotics like Ceftazidime to combat infections caused by resistant bacteria.[1][2] Accurate and reliable analytical methods are essential for determining its concentration in pharmaceutical formulations and active pharmaceutical ingredients (APIs). The most common technique for this compound analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often performed simultaneously with its partner antibiotic.

This guide will compare different validated RP-HPLC methods and a Headspace Gas Chromatography-Flame Ionization Detector (HS-GC-FID) method for residual solvent analysis, highlighting their key performance parameters. All the discussed methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

Comparison of Validated Analytical Methods

The following tables summarize the key performance parameters of different validated analytical methods for this compound detection.

Table 1: RP-HPLC Method Parameters for Simultaneous Estimation of Avibactam and Ceftazidime
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Buffer, Acetonitrile, and Methanol (Isocratic)Potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol (30:70 v/v)[3]Mixed phosphate buffer (pH 4) and Acetonitrile (60:40 v/v)[2][4]Acetate Buffer (pH 7.0) and Acetonitrile (60:40)[1]
Column ODS (250mm x 4.6 mm, 5 µm)Inertsil ODS (150 mm x 4.6 mm, 5 µm)[3]Inertsil ODS (250 x 4.6 x 5µ)[2]C18 column[1]
Flow Rate 1 mL/min1.0 ml/min[3]1.0 ml/min1.0 ml/min
Detection Wavelength 260 nm[3]231 nm[2][4]Not SpecifiedNot Specified
Retention Time (Avibactam) 3.725 min3.7 min[3]4.410 min[2][4]Not Specified
Table 2: Performance Characteristics of Validated RP-HPLC Methods for Avibactam
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 25-1501-5[3]60-140[4]
Correlation Coefficient (r²) 0.99990.997[3]0.999[2]
Accuracy (% Recovery) 100.56%Not Specified99.75%[4]
LOD (µg/mL) 0.113[3]2.5[4]
LOQ (µg/mL) 0.3410.1[3]7.69[4]
Table 3: Headspace GC-FID Method for Residual Solvents in this compound API

A study also developed and validated a headspace gas chromatography with flame ionization detector (HS-GC-FID) method for the simultaneous determination of 12 residual solvents in this compound active pharmaceutical ingredient (API).[5]

ParameterPerformance
Linearity (r²) ≥ 0.99[5]
Accuracy (% Recovery) < 10.0%[5]
Limit of Detection (LOD) 0.30 to 3.66 µg/mL[5]

Experimental Protocols

Below are the generalized methodologies for the key experiments cited in this guide.

RP-HPLC Method for Simultaneous Estimation of Avibactam and Ceftazidime
  • Preparation of Standard Stock Solution: Accurately weigh and transfer 10mg of Avibactam working standard into a 10ml volumetric flask. Add diluent, sonicate for 30 minutes, and make up to the final volume with the diluent.[1]

  • Preparation of Sample Solution: For intravenous infusion, the contents of the vials are pooled, and a weight equivalent to the average weight is transferred to a volumetric flask. The sample is dissolved in diluent, sonicated, and filtered.[1][4]

  • Chromatographic Conditions: The separation is achieved on a C18 or ODS column using a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile, methanol) at a specific flow rate. Detection is typically carried out using a PDA or UV detector at a specified wavelength.[3][4]

  • Validation Parameters: The method is validated for parameters including system suitability, linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.[3]

Headspace GC-FID Method for Residual Solvents
  • Sample Preparation: A specific amount of this compound API is placed in a headspace vial with a suitable solvent.

  • GC Conditions: The analysis is performed on a gas chromatograph equipped with a flame ionization detector and a suitable capillary column. The oven temperature program, injector temperature, and detector temperature are optimized for the separation of the target residual solvents.

  • Validation: The method is validated for specificity, linearity, sensitivity (LOD and LOQ), precision, and accuracy.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of a new analytical method for this compound detection.

ValidationWorkflow start Start: Method Development Objective protocol Define Experimental Protocol start->protocol prep Prepare Standards & Samples protocol->prep analysis Chromatographic Analysis (HPLC/GC) prep->analysis validation Method Validation (ICH Guidelines) analysis->validation linearity Linearity validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (RSD %) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity robustness Robustness validation->robustness report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report robustness->report end End: Method Implementation report->end

Caption: Workflow for analytical method validation.

This guide demonstrates that robust and reliable analytical methods are available for the quality control of this compound. The choice of method will depend on the specific analytical need, whether it is for the quantification of the active ingredient or the monitoring of residual solvents.

References

Safety Operating Guide

Proper Disposal of Avibactam Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Avibactam Sodium is critical for environmental protection and laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, in line with established safety protocols. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Summary of Disposal and Safety Procedures

The following table summarizes key information regarding the disposal and handling of this compound. It is imperative to consult your institution's specific safety guidelines and local regulations in conjunction with this information.

ParameterGuidelineCitation
Recommended Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
Prohibited Disposal Methods Do not let product enter drains or sewers. Must not be disposed of together with household garbage.[1][2][3]
Waste Management Offer surplus and non-recyclable products to a licensed disposal company. Contact a licensed professional waste disposal service.[2]
Contaminated Packaging Dispose of as unused product.[1]
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Absorb solutions with finely-powdered liquid-binding material.[1][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate.[4]
Environmental Precautions Treat product as environmentally hazardous in the absence of complete ecological information. Prevent unintentional release into the environment.[2]

Detailed Protocol for Disposal of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for the safe disposal of pure this compound and contaminated materials within a laboratory environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (inspect before use).

    • Safety goggles or a face shield.

    • A lab coat or other protective clothing.

    • In cases of inadequate ventilation or potential for aerosol generation, a NIOSH or CEN approved respirator is necessary.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Have a spill kit readily available.

2. Disposal of Unused or Expired this compound:

  • For solid this compound:

    • Carefully weigh and document the amount of waste.

    • Dissolve the solid this compound in a suitable combustible solvent (e.g., ethanol, methanol) in a designated chemical waste container. The choice of solvent should be compatible with your institution's waste disposal streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent used.

    • Indicate the approximate concentration and quantity.

  • Storage and Collection:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[2]

3. Decontamination and Disposal of Contaminated Labware:

  • Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent to remove residual this compound. Collect this rinsate as hazardous waste.

    • Wash the rinsed items with soap and water.

    • For thorough decontamination, surfaces and equipment can be scrubbed with alcohol.[4]

  • Consumables (e.g., pipette tips, weighing boats):

    • Place all single-use plasticware and other consumables contaminated with this compound into a designated, clearly labeled hazardous waste bag or container.

    • Do not dispose of these items in the regular trash.

  • Contaminated Gloves and PPE:

    • Dispose of contaminated gloves and other disposable PPE in accordance with your institution's hazardous waste guidelines, typically in a designated waste stream for chemically contaminated items.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_solid Pure/Expired Solid this compound waste_type->pure_solid Pure Compound contaminated_materials Contaminated Labware/PPE waste_type->contaminated_materials Contaminated Items dissolve Dissolve in Combustible Solvent pure_solid->dissolve decontaminate Decontaminate Labware contaminated_materials->decontaminate collect_consumables Collect Contaminated Consumables contaminated_materials->collect_consumables label_waste Label Hazardous Waste Container dissolve->label_waste wash Wash with Soap & Water decontaminate->wash collect_consumables->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Licensed Service store_waste->dispose reuse_dispose Reuse or Dispose of Clean Labware wash->reuse_dispose

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.